Product packaging for Dasatinib metabolite M6(Cat. No.:CAS No. 910297-53-9)

Dasatinib metabolite M6

Katalognummer: B193337
CAS-Nummer: 910297-53-9
Molekulargewicht: 502.0 g/mol
InChI-Schlüssel: VMCDXJFWSYUNPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Dasatinib Carboxylic Acid is an oxidative metabolite of Dasatinib (M6 metabolite), used in the treatment of cancers and immune diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24ClN7O3S B193337 Dasatinib metabolite M6 CAS No. 910297-53-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN7O3S/c1-13-4-3-5-15(23)20(13)28-21(33)16-11-24-22(34-16)27-17-10-18(26-14(2)25-17)30-8-6-29(7-9-30)12-19(31)32/h3-5,10-11H,6-9,12H2,1-2H3,(H,28,33)(H,31,32)(H,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCDXJFWSYUNPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474430
Record name Dasatinib Carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910297-53-9
Record name 2-(4-(6-((5-((2-Chloro-6-methyl-phenyl)carbamoyl)thiazol-2-yl)amino)-2-methyl-pyrimidin-4-yl)piperazin-1-yl)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dasatinib Carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-(6-((5-((2-CHLORO-6-METHYL-PHENYL)CARBAMOYL)THIAZOL-2-YL)AMINO)-2-METHYL-PYRIMIDIN-4-YL)PIPERAZIN-1-YL)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83FL89EU88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of Dasatinib Carboxylic Acid Metabolite (M6): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this in-depth technical guide outlines a plausible synthetic pathway for the Dasatinib carboxylic acid metabolite, a significant oxidative metabolite of the tyrosine kinase inhibitor Dasatinib. This guide provides detailed, albeit hypothetical, experimental protocols, summarizes potential quantitative data, and includes visualizations to aid in the understanding of the synthetic process.

Dasatinib, a potent inhibitor of multiple tyrosine kinases, undergoes extensive metabolism in vivo. One of the key metabolic pathways involves the oxidation of the N-hydroxyethyl side chain of the piperazine (B1678402) moiety to a carboxylic acid, forming the metabolite known as M6. The availability of a pure standard of this metabolite is crucial for various research applications, including pharmacokinetic studies, drug metabolism investigations, and as a reference standard in analytical methods. This guide proposes a two-step chemical synthesis to obtain this important metabolite.

Proposed Synthetic Pathway

The proposed synthesis involves an initial protection of the reactive secondary amine on the thiazole (B1198619) ring of Dasatinib, followed by the selective oxidation of the primary alcohol on the piperazine side chain to a carboxylic acid, and a final deprotection step.

Synthesis_Pathway Dasatinib Dasatinib Boc_Dasatinib Boc-Protected Dasatinib Dasatinib->Boc_Dasatinib Boc2O, TEA, DCM Boc_Metabolite Boc-Protected Carboxylic Acid Metabolite Boc_Dasatinib->Boc_Metabolite TEMPO, BAIB, DCM/H2O Metabolite Dasatinib Carboxylic Acid Metabolite (M6) Boc_Metabolite->Metabolite TFA, DCM

Caption: Proposed synthetic pathway for the Dasatinib carboxylic acid metabolite (M6).

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the synthesis of the Dasatinib carboxylic acid metabolite.

Step 1: Synthesis of N-(tert-butoxycarbonyl)-Dasatinib (Boc-Protected Dasatinib)

This initial step aims to protect the secondary amine on the thiazole ring to prevent side reactions during the subsequent oxidation step.

Methodology:

  • Dissolution: Dissolve Dasatinib (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add triethylamine (B128534) (TEA) (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Protecting Agent: Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure Boc-protected Dasatinib.

Step 2: Synthesis of N-(tert-butoxycarbonyl)-Dasatinib Carboxylic Acid Metabolite

This step involves the selective oxidation of the primary alcohol on the N-hydroxyethylpiperazine side chain to a carboxylic acid. A TEMPO-based oxidation system is proposed for its mild and selective nature.

Methodology:

  • Dissolution: Dissolve Boc-protected Dasatinib (1.0 eq) in a mixture of dichloromethane (DCM) and water.

  • Addition of Catalysts: Add (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.1 eq) and bis(acetoxy)iodobenzene (BAIB) (2.5 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the Boc-protected Dasatinib carboxylic acid metabolite.

Step 3: Deprotection to Yield Dasatinib Carboxylic Acid Metabolite (M6)

The final step is the removal of the Boc protecting group to yield the target metabolite.

Methodology:

  • Dissolution: Dissolve the Boc-protected Dasatinib carboxylic acid metabolite (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Acid: Add trifluoroacetic acid (TFA) (10-20 eq) dropwise to the solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the deprotection is complete, as monitored by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Purification and Isolation: The crude product can be purified by preparative high-performance liquid chromatography (HPLC) to obtain the pure Dasatinib carboxylic acid metabolite. The final product can be isolated as a solid after lyophilization.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of the Dasatinib carboxylic acid metabolite. The values are hypothetical and would need to be confirmed by experimental results.

StepProductStarting MaterialReagentsSolventYield (%)Purity (%) (by HPLC)
1Boc-Protected DasatinibDasatinibBoc₂O, TEADCM85-95>98
2Boc-Protected Carboxylic Acid MetaboliteBoc-Protected DasatinibTEMPO, BAIBDCM/H₂O60-75>95
3Dasatinib Carboxylic Acid Metabolite (M6)Boc-Protected Carboxylic Acid MetaboliteTFADCM90-98>99

Characterization Data (Hypothetical):

  • ¹H NMR: Spectral data should be consistent with the proposed structure, showing the disappearance of the signals corresponding to the N-hydroxyethyl group and the appearance of a signal for the carboxylic acid proton.

  • ¹³C NMR: The spectrum should show a new signal corresponding to the carboxylic acid carbon.

  • Mass Spectrometry (HRMS): The high-resolution mass spectrum should confirm the exact mass of the Dasatinib carboxylic acid metabolite.

  • HPLC: The purity of the final compound should be determined by HPLC analysis.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of the Dasatinib carboxylic acid metabolite.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start with Dasatinib Step1 Step 1: Boc Protection Start->Step1 Step2 Step 2: Oxidation Step1->Step2 Step3 Step 3: Deprotection Step2->Step3 Purification Column Chromatography / Preparative HPLC Step3->Purification Analysis Characterization: - NMR - MS - HPLC Purification->Analysis Final_Product Pure Dasatinib Carboxylic Acid Metabolite (M6) Analysis->Final_Product

Caption: Overall experimental workflow for the synthesis of the Dasatinib carboxylic acid metabolite.

This technical guide provides a comprehensive, though theoretical, framework for the synthesis of the Dasatinib carboxylic acid metabolite. Researchers and scientists can use this information as a starting point for developing a robust and efficient synthetic route for this important molecule for their research needs. It is important to note that all experimental work should be conducted by qualified personnel in a properly equipped laboratory, with all necessary safety precautions in place.

Purification of Dasatinib Metabolite M6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the purification and characterization of Dasatinib metabolite M6, also known as Dasatinib carboxylic acid. Dasatinib, a potent tyrosine kinase inhibitor, undergoes extensive metabolism, with M6 being one of its oxidative metabolites. The availability of a highly purified M6 standard is crucial for a variety of research and development applications, including pharmacokinetic studies, bioanalytical method validation, and in vitro pharmacological profiling. This document details the metabolic origin of M6, a proposed preparative high-performance liquid chromatography (HPLC) method for its purification, and the analytical techniques required for its characterization and certification as a reference standard. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams.

Introduction to Dasatinib and its Metabolism

Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). It functions by inhibiting the Bcr-Abl fusion protein and Src family kinases, thereby disrupting downstream signaling pathways that promote cancer cell proliferation.

Dasatinib is extensively metabolized in humans, primarily by cytochrome P450 (CYP) 3A4, as well as by flavin-containing monooxygenase 3 (FMO3) and cytosolic oxidoreductases. This metabolic activity results in several circulating metabolites, including M4 (N-dealkylation), M5 (N-oxidation), M20 and M24 (hydroxylation), and M6 (carboxylic acid formation). While some metabolites are pharmacologically active, the characterization of each is essential for a complete understanding of Dasatinib's disposition and potential drug-drug interactions. This compound is specifically formed through oxidation of the primary alcohol on the hydroxyethyl (B10761427) piperazine (B1678402) moiety to a carboxylic acid.

Dasatinib Signaling Pathway

The following diagram illustrates the inhibitory action of Dasatinib on the Bcr-Abl signaling pathway, which is central to its therapeutic effect in CML.

dasatinib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) Substrate Substrate Proteins BCR_ABL->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Proteins Downstream Downstream Signaling Pathways P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits

Dasatinib's inhibition of the Bcr-Abl signaling pathway.

Purification of this compound Standard

The purification of Dasatinib M6 to an analytical standard grade requires a robust and reproducible method, typically involving preparative HPLC. The following sections outline a proposed workflow for the isolation and purification of M6.

Proposed Experimental Workflow

The overall process for obtaining a purified M6 standard can be broken down into several key stages, from the starting material to the final, characterized product.

purification_workflow Start Starting Material (e.g., Crude Synthetic Product or Biological Matrix Extract) Prep_HPLC Preparative HPLC Purification Start->Prep_HPLC Fraction_Collection Fraction Collection (Based on UV Detection) Prep_HPLC->Fraction_Collection Purity_Analysis Analytical HPLCfor Purity Assessment Fraction_Collection->Purity_Analysis Characterization Structural Characterization (LC-MS, NMR) Purity_Analysis->Characterization Final_Product Purified Dasatinib M6 Standard Characterization->Final_Product

Workflow for the purification of Dasatinib M6 standard.
Experimental Protocols

This protocol is a proposed method for the purification of Dasatinib M6 using preparative reverse-phase HPLC.

Parameter Condition
Instrumentation Preparative HPLC system with a UV detector
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10-50% B over 30 minutes
Flow Rate 20 mL/min
Detection 320 nm
Injection Volume 5 mL of crude M6 solution (dissolved in DMSO/Methanol)

Procedure:

  • Dissolve the crude Dasatinib M6 starting material in a minimal amount of DMSO and dilute with methanol (B129727) to the desired concentration.

  • Filter the sample solution through a 0.45 µm PTFE filter.

  • Equilibrate the preparative HPLC column with 10% mobile phase B for at least 15 minutes.

  • Inject the sample and begin the gradient elution.

  • Collect fractions corresponding to the major peak detected at 320 nm.

  • Pool the fractions containing the purified M6.

  • Evaporate the solvent under reduced pressure to obtain the purified solid.

To confirm the purity of the isolated M6, an analytical HPLC method is employed.

Parameter Condition
Instrumentation Analytical HPLC system with a UV-Vis detector
Column C18, 5 µm, 150 x 4.6 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection 320 nm
Injection Volume 10 µL

Procedure:

  • Prepare a solution of the purified M6 in methanol (approximately 0.1 mg/mL).

  • Inject the solution into the analytical HPLC system.

  • Integrate the peak area of M6 and any impurities to calculate the purity.

Data Presentation and Characterization

Following purification, the identity and purity of the Dasatinib M6 standard must be confirmed using various analytical techniques.

Physicochemical Properties
Property Value
Chemical Name 2-((6-(4-(carboxymethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
Molecular Formula C22H24ClN7O3S
Molecular Weight 501.99 g/mol
Appearance White to off-white solid
Analytical Characterization Data

The following table summarizes the expected analytical data for the purified Dasatinib M6 standard.

Analytical Technique Expected Result
Purity (Analytical HPLC) ≥ 98%
High-Resolution Mass Spectrometry (HRMS) [M+H]+ calculated: 502.1377; found: 502.1375 ± 5 ppm
¹H NMR (400 MHz, DMSO-d₆) Peaks consistent with the proposed structure, showing signals for the thiazole, pyrimidine, phenyl, and piperazine moieties.
¹³C NMR (100 MHz, DMSO-d₆) Carbon signals corresponding to the chemical structure of Dasatinib M6.

Conclusion

The purification of this compound to a high-purity standard is essential for advancing our understanding of Dasatinib's pharmacology and for the development of robust bioanalytical methods. The proposed preparative HPLC method, coupled with rigorous analytical characterization, provides a reliable pathway to obtaining a well-characterized M6 standard. This technical guide serves as a valuable resource for researchers and scientists in the field of drug metabolism and pharmaceutical analysis.

An In-Depth Technical Guide to the Chemical Characterization of Dasatinib M6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib (B193332), a potent tyrosine kinase inhibitor, undergoes extensive metabolism in vivo, leading to the formation of several metabolites. Among these, Dasatinib M6, also known as Dasatinib carboxylic acid, is a significant oxidative metabolite. A thorough understanding of the chemical and physical properties of this metabolite is crucial for a comprehensive assessment of Dasatinib's overall pharmacological and toxicological profile. This technical guide provides a detailed overview of the chemical characterization of Dasatinib M6, including its structural features, physicochemical properties, and the analytical methodologies used for its identification and quantification.

Chemical Identity and Structure

Dasatinib M6 is formed through the oxidation of the N-hydroxyethyl side chain of the piperazine (B1678402) ring of Dasatinib to a carboxylic acid.

Chemical Name: 2-(4-(6-((5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)acetic acid[1] Molecular Formula: C₂₂H₂₄ClN₇O₃S[1][2] Molecular Weight: 501.99 g/mol [1][2]

Physicochemical Properties

The physicochemical properties of Dasatinib M6 are important for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics. While experimental data for some properties are limited, available information and predicted values are summarized below.

PropertyValueReference
Melting Point >192°C (decomposes)Predicted
pKa 2.40 ± 0.10Predicted
Solubility Soluble in DMSO.[3]
In a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, solubility is ≥ 2.5 mg/mL (4.98 mM).[2]
In a formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline), solubility is ≥ 2.5 mg/mL (4.98 mM).[2]
In a formulation of 10% DMSO and 90% Corn Oil, solubility is ≥ 2.5 mg/mL (4.98 mM).[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for confirming the molecular structure of Dasatinib M6. Specific chemical shifts and coupling constants would be required for full structural assignment. While specific experimental data for M6 is not available, general methods for obtaining NMR data on Dasatinib and its derivatives have been described.[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the identification and quantification of Dasatinib and its metabolites in biological matrices. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is commonly employed.

Expected MS/MS Fragmentation: The fragmentation pattern of Dasatinib M6 is expected to be similar to that of Dasatinib, with characteristic losses corresponding to different parts of the molecule. The precursor ion would be [M+H]⁺ at m/z 502. The fragmentation of the parent drug, Dasatinib, often involves cleavage of the amide bond and fragmentation of the piperazine ring.[7][8][9] A detailed high-resolution MS/MS analysis would be necessary to fully characterize the fragmentation pathways of M6.

Metabolic Pathway

Dasatinib M6 is a Phase I metabolite of Dasatinib. The formation of M6 occurs through the oxidation of the primary alcohol on the hydroxyethylpiperazine side chain to a carboxylic acid. While the specific enzymes responsible for this transformation have not been definitively identified, it is known to be an oxidative process.[10]

Dasatinib Dasatinib M6 Dasatinib M6 (Dasatinib Carboxylic Acid) Dasatinib->M6 Oxidation

Metabolic conversion of Dasatinib to Dasatinib M6.

Experimental Protocols

In Vitro Metabolism for M6 Formation

The generation of Dasatinib M6 for characterization studies can be achieved through in vitro metabolism using human liver microsomes (HLMs).[10][11]

Materials:

  • Dasatinib

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard (e.g., a stable isotope-labeled Dasatinib)

Procedure:

  • Prepare a stock solution of Dasatinib in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the potassium phosphate buffer, HLMs, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the reaction by adding the Dasatinib working solution to the incubation mixture.

  • Incubate at 37°C with gentle shaking for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the sample to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Solution Dasatinib Stock (in DMSO) Reaction Incubate at 37°C Stock Solution->Reaction Incubation Mix Incubation Mixture (Buffer, HLMs, NADPH system) Incubation Mix->Reaction Quench Quench with Acetonitrile + Internal Standard Reaction->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Workflow for in vitro formation of Dasatinib M6.

Analytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of Dasatinib M6. The following provides a general framework for such a method.[9][12][13]

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is common.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.

Mass Spectrometric Conditions:

  • Ionization: Positive electrospray ionization (ESI+) is generally used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.

  • MRM Transition: A specific precursor ion to product ion transition for Dasatinib M6 would need to be optimized. Based on its structure, the precursor ion would be m/z 502.2 [M+H]⁺. Product ions would be determined through infusion experiments with a purified standard.

Sample Preparation:

  • Protein precipitation with a cold organic solvent like acetonitrile is a common and effective method for extracting Dasatinib and its metabolites from biological matrices.

Conclusion

The chemical characterization of Dasatinib M6 is a critical component in understanding the overall disposition and metabolic fate of Dasatinib. This guide has summarized the key chemical and physical properties of this carboxylic acid metabolite and outlined the experimental protocols necessary for its generation and analysis. Further research to obtain detailed experimental spectroscopic data and to fully elucidate the enzymatic pathways involved in its formation will provide a more complete picture of the role of Dasatinib M6 in the pharmacology of Dasatinib.

References

In Vitro Generation of Dasatinib Metabolite M6: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasatinib, a potent tyrosine kinase inhibitor, undergoes extensive metabolism in humans. One of its significant metabolites is M6, a carboxylic acid derivative formed through the oxidation of the N-hydroxyethyl side chain. Unlike many of Dasatinib's other metabolites, the generation of M6 is not primarily mediated by cytochrome P450 enzymes but rather by cytosolic oxidoreductases.[1][2][3] This technical guide provides a comprehensive overview of the methodologies for the in vitro generation of Dasatinib metabolite M6 in human liver subcellular fractions. It includes detailed experimental protocols, a summary of available quantitative metabolic data, and visualizations of the metabolic pathway and experimental workflow to facilitate a deeper understanding for researchers in drug metabolism and pharmacokinetics.

Introduction to Dasatinib Metabolism

Dasatinib is a second-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[4] Its pharmacokinetic profile is characterized by extensive hepatic metabolism, leading to several metabolites, including M4, M5, M6, M20, and M24.[2] While CYP3A4 is the primary enzyme responsible for the formation of many of these metabolites[1][3], the biotransformation to M6 (Dasatinib carboxylic acid) follows a distinct pathway involving cytosolic enzymes.[1][2][3] Understanding the in vitro conditions for generating M6 is crucial for comprehensive metabolic profiling and for investigating potential drug-drug interactions.

Dasatinib Metabolic Pathways

The metabolism of Dasatinib is complex, involving multiple enzymatic systems. The formation of M6 is a two-step oxidation process of the N-hydroxyethyl side chain, catalyzed by cytosolic alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).

Dasatinib_Metabolism_to_M6 Dasatinib Dasatinib Intermediate_Aldehyde Intermediate Aldehyde Dasatinib->Intermediate_Aldehyde Alcohol Dehydrogenase (ADH) NAD+ -> NADH M6 M6 (Dasatinib Carboxylic Acid) Intermediate_Aldehyde->M6 Aldehyde Dehydrogenase (ALDH) NAD+ -> NADH

Metabolic pathway of Dasatinib to M6.

Quantitative Data on Dasatinib Metabolism

MetaboliteFormation PathwayEnzyme(s)Km (µM)Vmax (pmol/min/mg protein)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
M4 N-dealkylationCYP3A4--52[3]
M5 N-oxidationFMO3--14[3]
M20 HydroxylationCYP3A4--274[3]
M24 HydroxylationCYP3A4--20[3]
M6 Alcohol OxidationCytosolic OxidoreductaseNot ReportedNot ReportedNot Reported

Note: The provided intrinsic clearance values for M4, M5, M20, and M24 were determined using human liver microsomes. The kinetic parameters for M6 formation would require experiments with human liver S9 fraction or a combination of cytosol and microsomes.

Experimental Protocols

The in vitro generation of this compound requires the presence of cytosolic enzymes. Therefore, the use of human liver S9 fraction, which contains both microsomal and cytosolic enzymes, is recommended.

Materials and Reagents
  • Dasatinib

  • Dasatinib-M6 reference standard

  • Pooled human liver S9 fraction (e.g., from a reputable commercial supplier)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Nicotinamide adenine (B156593) dinucleotide phosphate, oxidized form (NADP+)

  • Nicotinamide adenine dinucleotide, oxidized form (NAD+)

  • Glucose-6-phosphate (G6P)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Internal standard (e.g., a structurally related compound not present in the incubation)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Cofactor Mix: - NADP+ - NAD+ - G6P - G6PDH - MgCl2 F Initiate Reaction with Cofactor Mix A->F B Prepare Dasatinib Stock Solution E Add Dasatinib to S9/Buffer Mix B->E C Thaw Human Liver S9 Fraction on Ice D Pre-warm S9 and Buffer (37°C) C->D D->E E->F G Incubate at 37°C with Shaking F->G H Quench Reaction with Cold Acetonitrile (+ Internal Standard) G->H I Centrifuge to Precipitate Protein H->I J Transfer Supernatant I->J K LC-MS/MS Analysis J->K

Workflow for in vitro generation of M6.

Incubation Procedure
  • Prepare a cofactor regenerating system:

    • Prepare a stock solution containing:

      • 1.3 mM NADP+

      • 1.3 mM NAD+

      • 3.3 mM Glucose-6-phosphate

      • 0.4 U/mL Glucose-6-phosphate dehydrogenase

      • 3.3 mM MgCl2 in 100 mM potassium phosphate buffer (pH 7.4).

  • Prepare the incubation mixture:

    • In a 96-well plate, add the required volume of 100 mM potassium phosphate buffer (pH 7.4).

    • Add the desired volume of human liver S9 fraction to achieve a final protein concentration of 0.5-1.0 mg/mL.

    • Add the Dasatinib stock solution to achieve the desired final concentration (e.g., 1 µM for initial screening). It is advisable to test a range of concentrations to determine kinetic parameters.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction:

    • Add the cofactor regenerating system to the wells to initiate the metabolic reaction. The final volume of the incubation is typically 200 µL.

  • Incubation:

    • Incubate the plate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction termination:

    • At each time point, terminate the reaction by adding 2-4 volumes of ice-cold acetonitrile containing an appropriate internal standard.

  • Sample processing:

    • Centrifuge the plate at 4°C for 15 minutes at a high speed (e.g., 3000 x g) to precipitate the protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

Analytical Method: LC-MS/MS

A sensitive and specific LC-MS/MS method is required for the quantification of Dasatinib and its metabolite M6.

  • Chromatography: A reverse-phase C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is recommended. Multiple Reaction Monitoring (MRM) is used for quantification.

    • Dasatinib MRM transition: m/z 488.1 -> 401.1

    • Dasatinib-M6 MRM transition: m/z 502.1 -> 415.1

    • Note: These transitions may need to be optimized on the specific instrument used.

  • Quantification: A standard curve should be prepared using the reference standards for Dasatinib and M6 in the same matrix as the samples (incubation buffer with quenched S9).

Conclusion

The in vitro generation of this compound is achievable using human liver S9 fractions, which provide the necessary cytosolic enzymes. This technical guide outlines a robust experimental protocol for this purpose. While specific kinetic data for M6 formation is currently limited in the literature, the provided methodology can be employed by researchers to determine these parameters. A thorough understanding of the formation of all major metabolites, including M6, is essential for a complete characterization of Dasatinib's metabolic profile and its potential for drug-drug interactions.

References

The Discovery and Identification of Dasatinib M6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasatinib (B193332), a potent second-generation tyrosine kinase inhibitor, undergoes extensive metabolism, leading to the formation of several metabolites. Among these, Dasatinib M6, also known as Dasatinib carboxylic acid, is a significant oxidative metabolite. This technical guide provides an in-depth overview of the discovery, identification, and characterization of Dasatinib M6. It details the enzymatic pathways responsible for its formation, the experimental protocols used for its identification, and the analytical techniques employed for its quantification. This document synthesizes key findings from pivotal studies to offer a comprehensive resource for professionals in the field of drug metabolism and pharmacokinetics.

Introduction to Dasatinib Metabolism

Dasatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its pharmacokinetic profile is characterized by extensive metabolism, primarily in the liver. In vivo studies have demonstrated that following oral administration, a significant portion of dasatinib is converted into various metabolites. The primary oxidative metabolites identified are M4 (N-dealkylation), M5 (N-oxidation), M20 and M24 (hydroxylation), and M6 (carboxylic acid formation).[1] While cytochrome P450 3A4 (CYP3A4) and flavin-containing monooxygenase 3 (FMO3) are responsible for the formation of most of these metabolites, the biotransformation pathway leading to Dasatinib M6 is distinct.[1]

The Metabolic Pathway of Dasatinib to M6

The formation of Dasatinib M6 involves the oxidation of the terminal hydroxyl group of the N-hydroxyethylpiperazine side chain of dasatinib to a carboxylic acid. Unlike other primary oxidative metabolites of dasatinib, this conversion is not catalyzed by microsomal enzymes such as CYPs. Instead, in vitro studies have unequivocally demonstrated that Dasatinib M6 is formed by a cytosolic oxidoreductase.[1] It has been suggested that an NAD-dependent alcohol or aldehyde dehydrogenase may be the specific enzyme responsible for this metabolic step.[2]

Signaling Pathway Diagram

Dasatinib_Metabolism_M6 Dasatinib Dasatinib M6 Dasatinib M6 (Dasatinib Carboxylic Acid) Dasatinib->M6 Oxidation Enzyme Cytosolic Oxidoreductase (e.g., Alcohol/Aldehyde Dehydrogenase) Enzyme->Dasatinib

Caption: Metabolic conversion of Dasatinib to its M6 metabolite.

Experimental Protocols for Identification and Characterization

The identification of the enzymes and pathways involved in Dasatinib M6 formation relied on a series of meticulously designed in vitro experiments.

In Vitro Incubation for Metabolite Identification

Objective: To determine the subcellular fraction and enzyme families responsible for the formation of Dasatinib metabolites.

Materials:

  • [14C]-labeled and non-radiolabeled Dasatinib

  • Human liver microsomes (HLM)

  • Human liver cytosol (HLC)

  • cDNA-expressed human CYP enzymes and FMO3

  • NADPH regenerating system

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Selective chemical and antibody inhibitors for CYP enzymes

Protocol:

  • Incubation Setup: Prepare incubation mixtures containing either HLM (1 mg/mL) or HLC (1 mg/mL) in potassium phosphate buffer.

  • Substrate Addition: Add Dasatinib (radiolabeled or non-radiolabeled) to the incubation mixtures at a final concentration typically ranging from 1 to 50 µM.

  • Cofactor Initiation: For microsomal incubations, initiate the reaction by adding an NADPH regenerating system. For cytosolic incubations, add NAD+.

  • Incubation: Incubate the mixtures at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile.

  • Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant for analysis.

  • Analysis: Analyze the supernatant using LC-MS/MS to identify and quantify the parent drug and its metabolites.

Expected Outcome: The formation of M4, M5, M20, and M24 would be observed in incubations with HLM and specific recombinant enzymes, while the formation of M6 would be predominantly or exclusively detected in incubations containing HLC.

Analytical Method: LC-MS/MS for Metabolite Quantification

Objective: To separate, detect, and quantify Dasatinib and its metabolites in biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Typical LC Conditions:

  • Column: C18 reverse-phase column (e.g., Luna phenyl-hexyl, 50 x 2.0 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-10 µL

Typical MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Dasatinib: m/z 488.2 → 401.1

    • Dasatinib M6 (Proposed): The precursor ion would be [M+H]+ at m/z 502.1. The product ion would likely result from the fragmentation of the molecule, with a common loss being the piperazineacetic acid side chain or cleavage around the amide bond. The exact transition would be optimized experimentally.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample Precip Protein Precipitation (e.g., Acetonitrile) Plasma->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify

Caption: General workflow for the quantitative analysis of Dasatinib M6.

Quantitative Data and Characterization

While specific enzyme kinetics for the formation of Dasatinib M6 have not been detailed in published literature, comprehensive kinetic data for other major metabolites formed in human liver microsomes have been determined.[1] This information is crucial for understanding the overall metabolic profile of Dasatinib.

Table 1: Enzyme Kinetics of Dasatinib Metabolite Formation in HLM
MetaboliteFormation PathwayPrimary EnzymeKm (µM)Vmax (pmol/min/mg protein)Intrinsic Clearance (Vmax/Km) (µL/min/mg protein)
M4 N-dealkylationCYP3A413.570252
M5 N-oxidationFMO328.539914
M20 HydroxylationCYP3A42.0548274
M24 HydroxylationCYP3A411.523020

Data sourced from Wang et al., Drug Metabolism and Disposition, 2008.[1]

In human plasma, Dasatinib remains the major drug-related component. However, its metabolites, including M6, contribute significantly to the total circulating drug-related material.[3] At 2 hours post-dose, dasatinib accounted for approximately 25% of the total radioactivity in plasma, indicating extensive and rapid metabolism.[3] Although pharmacologically active, the in vivo exposures of M4, M5, M6, M20, and M24, in conjunction with their cellular IC50 values for Src and Bcr-Abl kinase inhibition, suggest that these metabolites are not expected to make a significant contribution to the overall in vivo activity of the drug.[3]

Table 2: Summary of Analytical Methods for Dasatinib and Metabolites
Analytical MethodSample MatrixSample PreparationKey InstrumentationLinearity Range (Dasatinib)Reference
RP-HPLC-UVHuman PlasmaProtein PrecipitationHPLC with UV detection5-300 ng/mL[4]
LC-MS/MSHuman PlasmaLiquid-Liquid ExtractionHPLC, Triple Quadrupole MS1-98 ng/mL[5]
LC-MS/MSHuman PlasmaProtein PrecipitationUPLC, Triple Quadrupole MS1-400 ng/mLApplication Note

Conclusion

The discovery and identification of Dasatinib M6 have been pivotal in elucidating the complete metabolic profile of dasatinib. The characterization of its formation via a cytosolic oxidoreductase highlights a metabolic pathway distinct from the CYP-mediated transformations of other major metabolites. The detailed experimental protocols and analytical methodologies described herein provide a framework for the continued study of drug metabolism. While Dasatinib M6 is not considered a major contributor to the parent drug's efficacy, a thorough understanding of its formation and clearance is essential for a comprehensive safety and drug-drug interaction assessment. This technical guide serves as a consolidated resource for researchers and scientists dedicated to advancing the field of drug development.

References

Preliminary Biological Activity Screening of Dasatinib M6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib (B193332) is a potent second-generation tyrosine kinase inhibitor (TKI) utilized in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its mechanism of action involves the inhibition of multiple kinases, primarily BCR-ABL and the SRC family of kinases, thereby impeding the signaling pathways that drive malignant cell proliferation and survival.[2][3] Following administration, Dasatinib undergoes extensive metabolism, giving rise to several metabolites. Among these is Dasatinib M6, an oxidative metabolite also known as Dasatinib carboxylic acid.[4] This technical guide provides an in-depth overview of the preliminary biological activity screening of Dasatinib M6, summarizing its known activity, detailing relevant experimental protocols, and visualizing key pathways and workflows.

Summary of Biological Activity

Dasatinib M6 is considered a minor circulating metabolite of Dasatinib.[2] In vivo and in vitro studies have indicated that Dasatinib M6 possesses significantly lower pharmacological activity compared to the parent compound. It is reported to be more than 10 times less active than Dasatinib.[2] While specific IC50 values for Dasatinib M6 against various kinases are not widely published in public literature, studies have concluded that its contribution to the overall in vivo activity of Dasatinib is not significant.[1]

Data Presentation

Due to the limited publicly available quantitative data for Dasatinib M6, this table provides a comparative summary of its activity relative to Dasatinib, based on available scientific literature.

CompoundTarget KinasesReported In Vitro ActivitySignificance
Dasatinib BCR-ABL, SRC family (SRC, LCK, YES, FYN), c-KIT, EPHA2, PDGFRβHigh potency, with IC50 values typically in the low nanomolar range.Primary contributor to clinical efficacy.
Dasatinib M6 Presumed to be similar to Dasatinib>10 times less active than Dasatinib.[2] Not expected to contribute significantly to in vivo activity.[1]Minor contributor to the overall pharmacological profile.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the preliminary biological activity screening of a tyrosine kinase inhibitor metabolite like Dasatinib M6.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on the activity of specific kinases.

Objective: To quantify the concentration of Dasatinib M6 required to inhibit 50% of the activity (IC50) of target kinases (e.g., BCR-ABL, SRC).

Materials:

  • Recombinant human kinase enzymes (e.g., Abl, Src)

  • Kinase-specific peptide substrate

  • Dasatinib M6 (test compound) and Dasatinib (positive control)

  • ATP (Adenosine Triphosphate), typically radiolabeled ([γ-³²P]ATP) or modified for non-radioactive detection

  • Assay buffer (containing MgCl₂, MnCl₂, DTT, and a buffering agent like HEPES)

  • 96-well or 384-well plates

  • Phosphocellulose paper or other capture membrane (for radiometric assays)

  • Scintillation counter or luminescence/fluorescence plate reader

Procedure:

  • Prepare a serial dilution of Dasatinib M6 and Dasatinib in the assay buffer.

  • In the wells of the assay plate, add the recombinant kinase enzyme.

  • Add the serially diluted compounds to the wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the kinase and compound mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the reaction for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Terminate the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays or phosphoric acid for radiometric assays).

  • For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • For non-radioactive assays (e.g., ADP-Glo™, HTRF®), follow the manufacturer's protocol for signal detection using a plate reader.

  • Plot the percentage of kinase inhibition against the log concentration of the compound and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (XTT Assay)

This assay assesses the effect of a compound on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.

Objective: To determine the concentration of Dasatinib M6 that reduces the viability of cancer cell lines (e.g., K562 for CML) by 50% (GI50).

Materials:

  • Cancer cell line (e.g., K562, Ba/F3 BCR-ABL)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Dasatinib M6 and Dasatinib

  • XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent

  • Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed the cancer cells into the wells of a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).

  • Prepare a serial dilution of Dasatinib M6 and Dasatinib in the cell culture medium.

  • Treat the cells with the serially diluted compounds. Include a vehicle control.

  • Incubate the plates for a specified period (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • Add the XTT labeling mixture to each well and incubate for a further 2-4 hours. During this time, metabolically active cells will reduce the XTT to a colored formazan (B1609692) product.

  • Measure the absorbance of the formazan product at a wavelength of 450-500 nm using a spectrophotometer. A reference wavelength of 650 nm is typically used to subtract background absorbance.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the log concentration of the compound to determine the GI50 value.

Western Blot Analysis of Downstream Signaling

This technique is used to assess the effect of a compound on the phosphorylation status of key proteins in a signaling pathway, providing mechanistic insights.

Objective: To determine if Dasatinib M6 inhibits the phosphorylation of downstream targets of BCR-ABL and SRC, such as CrkL and STAT5.

Materials:

  • Cancer cell line

  • Dasatinib M6 and Dasatinib

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for phosphorylated and total forms of target proteins, e.g., p-CrkL, CrkL, p-STAT5, STAT5)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Treat the cancer cells with various concentrations of Dasatinib M6 and Dasatinib for a defined period.

  • Lyse the cells in lysis buffer on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (e.g., anti-p-CrkL) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein (e.g., β-actin, GAPDH).

  • Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

Mandatory Visualizations

Signaling Pathways

BCR_ABL_Signaling cluster_membrane cluster_cytoplasm cluster_nucleus BCR_ABL BCR-ABL SRC SRC Family Kinases BCR_ABL->SRC GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation_Survival Proliferation & Survival AKT->Proliferation_Survival AKT->Proliferation_Survival STAT5->Transcription Transcription->Proliferation_Survival Dasatinib Dasatinib / M6 Dasatinib->BCR_ABL Inhibition Dasatinib->SRC Inhibition

BCR-ABL and SRC Signaling Pathways and Inhibition by Dasatinib/M6.
Experimental Workflows

Kinase_Inhibitor_Screening_Workflow cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies cluster_data Data Analysis Kinase_Assay Biochemical Kinase Assay (e.g., Radiometric, Luminescence) IC50_Determination IC50 / GI50 Determination Kinase_Assay->IC50_Determination Cell_Viability Cell-Based Viability Assay (e.g., XTT, MTT) Western_Blot Western Blot Analysis of Downstream Signaling Cell_Viability->Western_Blot Cell_Viability->IC50_Determination Activity_Comparison Comparison with Parent Compound Western_Blot->Activity_Comparison IC50_Determination->Activity_Comparison Start Dasatinib M6 (Test Compound) Start->Kinase_Assay Start->Cell_Viability

Workflow for Preliminary Biological Activity Screening of Dasatinib M6.

References

Unraveling the Structure of Dasatinib Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of Dasatinib (B193332) carboxylic acid, a major oxidative metabolite of the tyrosine kinase inhibitor Dasatinib. We delve into the metabolic pathway of its formation, detail the analytical techniques employed for its characterization, and present a logical workflow for its structural confirmation. This document synthesizes available data to offer a detailed understanding for researchers in drug metabolism, analytical chemistry, and oncology.

Introduction

Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and the Src family of kinases, and is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Following administration, Dasatinib undergoes extensive metabolism, leading to the formation of several metabolites.[2] One of the prominent circulating metabolites is Dasatinib carboxylic acid, also known as M6.[2] Understanding the precise chemical structure of this metabolite is paramount for a complete comprehension of Dasatinib's pharmacokinetic profile, its potential pharmacological activity, and any associated toxicities. This guide outlines the scientific journey to elucidate the structure of Dasatinib carboxylic acid.

Metabolic Pathway of Dasatinib to Dasatinib Carboxylic Acid

Dasatinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the principal enzyme involved.[3] The formation of Dasatinib carboxylic acid (M6) is an oxidative process. The proposed metabolic pathway suggests that Dasatinib is first hydroxylated to form a hydroxymethyl metabolite (M24), which is subsequently oxidized to the corresponding carboxylic acid (M6).[2]

Dasatinib Metabolism Dasatinib Dasatinib (C₂₂H₂₆ClN₇O₂S) M24 Hydroxymethyl Dasatinib (M24) Dasatinib->M24 CYP3A4 (Hydroxylation) M6 Dasatinib Carboxylic Acid (M6) (C₂₂H₂₄ClN₇O₃S) M24->M6 Oxidation Structural Elucidation Workflow cluster_0 Sample Preparation cluster_1 Analysis and Identification cluster_2 Structural Confirmation A Biological Sample (Plasma, Urine, Feces) B Extraction of Metabolites A->B C LC-MS/MS Screening B->C D HRMS for Formula Confirmation C->D E MS/MS Fragmentation Analysis D->E F Isolation of Metabolite E->F G NMR Spectroscopy (¹H, ¹³C, 2D) F->G H Final Structure Assignment G->H

References

Dasatinib M6: A Minor Circulating Metabolite in Plasma - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib (B193332), a potent oral tyrosine kinase inhibitor, is a cornerstone in the management of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its efficacy is primarily attributed to the inhibition of the BCR-ABL fusion protein and the SRC family of kinases. Following administration, dasatinib undergoes extensive metabolism, leading to the formation of several metabolites. Among these, Dasatinib M6, also known as dasatinib carboxylic acid, has been identified as a minor circulating metabolite in plasma. This technical guide provides an in-depth overview of Dasatinib M6, focusing on its quantitative presence in plasma, the experimental protocols for its analysis, and its position within the broader metabolic and signaling pathways of dasatinib.

Quantitative Data on Dasatinib and its Metabolites

Dasatinib is the principal active component found in plasma following oral administration. However, a significant portion of the drug is metabolized, giving rise to various circulating metabolites. While quantitative data for some major metabolites are available, Dasatinib M6 is consistently characterized as a minor component.

Table 1: Circulating Metabolites of Dasatinib in Human Plasma

MetaboliteFormation PathwayRelative Plasma Exposure (as % of Dasatinib AUC)Pharmacological Activity
Dasatinib -100%Potent inhibitor of BCR-ABL and SRC family kinases
M4 (N-dealkylated) CYP3A4-mediated N-dealkylation~5%[1]Equipotent to dasatinib[1]
M5 (N-oxide) FMO3-mediated N-oxidationMinor circulating metabolite>10 times less active than dasatinib
M6 (Carboxylic acid) Cytosolic oxidoreductase-mediated oxidation[1]Minor circulating metabolite>10 times less active than dasatinib
M20 (Hydroxylated) CYP3A4-mediated hydroxylationMajor circulating metaboliteLess active than dasatinib
M24 (Hydroxylated) CYP3A4-mediated hydroxylationMajor circulating metaboliteLess active than dasatinib

AUC: Area Under the Curve, representing total drug exposure over time. Data compiled from multiple sources indicating the relative abundance and activity.

It is important to note that while precise percentage of AUC values for M6 are not consistently reported in the literature, it is well-established as a minor metabolite with significantly lower pharmacological activity compared to the parent drug, dasatinib.[1]

Experimental Protocols

The quantification of dasatinib and its metabolites in plasma is crucial for pharmacokinetic and therapeutic drug monitoring studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. The following protocol provides a detailed methodology that can be adapted for the specific quantification of Dasatinib M6.

Protocol: Quantification of Dasatinib and its Metabolites in Human Plasma using LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol) containing a suitable internal standard (e.g., a stable isotope-labeled version of dasatinib).

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

2. Liquid Chromatography (LC)

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

3. Tandem Mass Spectrometry (MS/MS)

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for dasatinib, its metabolites (including M6), and the internal standard need to be optimized. For Dasatinib, a common transition is m/z 488.1 -> 401.1. The specific transition for M6 would need to be determined based on its molecular weight and fragmentation pattern.

  • Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

4. Data Analysis

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards.

  • The concentration of the analyte in the unknown plasma samples is then determined from this calibration curve.

Visualizations

Signaling Pathway Inhibition by Dasatinib

Dasatinib exerts its therapeutic effect by inhibiting key signaling pathways involved in cancer cell proliferation and survival. The primary targets are the BCR-ABL fusion protein in CML and Ph+ ALL, and the SRC family of kinases.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor SRC SRC Family Kinases Receptor->SRC BCR_ABL BCR-ABL Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) BCR_ABL->Downstream SRC->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->SRC

Dasatinib's primary mechanism of action.

Metabolic Pathway of Dasatinib

Dasatinib is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4) and other enzymes, leading to the formation of various metabolites, including M6.

G cluster_metabolism Metabolism Dasatinib Dasatinib M4 M4 (N-dealkylated) Dasatinib->M4 CYP3A4 M5 M5 (N-oxide) Dasatinib->M5 FMO3 M6 M6 (Carboxylic acid) Dasatinib->M6 Cytosolic oxidoreductase M20_M24 M20 & M24 (Hydroxylated) Dasatinib->M20_M24 CYP3A4

Simplified metabolic pathway of Dasatinib.

Experimental Workflow for Metabolite Quantification

The following diagram illustrates the typical workflow for quantifying dasatinib and its metabolites from plasma samples.

G Plasma Plasma Sample Collection Preparation Sample Preparation (Protein Precipitation) Plasma->Preparation LC_MS LC-MS/MS Analysis Preparation->LC_MS Data Data Acquisition & Processing LC_MS->Data Quantification Quantification (Calibration Curve) Data->Quantification Result Result (Plasma Concentration) Quantification->Result

Workflow for Dasatinib metabolite analysis.

Conclusion

Dasatinib M6 is a minor circulating oxidative metabolite of dasatinib in human plasma. Its pharmacological activity is significantly lower than that of the parent compound. While precise quantitative plasma concentrations are not extensively documented, its classification as a minor metabolite is consistent across the literature. The analytical methods for the quantification of dasatinib and its major metabolites, primarily based on LC-MS/MS, provide a robust framework that can be readily adapted for the specific measurement of Dasatinib M6 in clinical and research settings. Understanding the complete metabolic profile of dasatinib, including its minor metabolites, is essential for a comprehensive assessment of its disposition and potential for drug-drug interactions.

References

A Deep Dive into the Oxidative Metabolism of Dasatinib: Pathways, Bioactivation, and Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib (B193332) is a potent second-generation tyrosine kinase inhibitor (TKI) utilized in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases of resistance or intolerance to imatinib.[1][2] The clinical efficacy and safety profile of Dasatinib are intrinsically linked to its extensive metabolism, which is predominantly oxidative. A thorough understanding of these metabolic pathways is crucial for predicting drug-drug interactions, understanding potential toxicities, and guiding the development of safer, more effective analogs. This technical guide provides a comprehensive overview of the foundational research on Dasatinib's oxidative metabolism, detailing the primary enzymatic pathways, presenting key quantitative data, outlining experimental protocols, and visualizing the core metabolic transformations.

Primary Oxidative Metabolism Pathways

Dasatinib undergoes extensive metabolism in humans, primarily mediated by cytochrome P450 3A4 (CYP3A4), with less than 20% of an oral dose being excreted as the unchanged parent drug.[3][4] Flavin-containing monooxygenase 3 (FMO3) and a cytosolic oxidoreductase also play significant roles in its biotransformation.[2][5] The main oxidative metabolic routes include N-dealkylation, N-oxidation, and hydroxylation, leading to the formation of several key metabolites.[2][6]

Cytochrome P450 3A4 (CYP3A4) Mediated Metabolism

CYP3A4 is the principal enzyme responsible for the oxidative metabolism of Dasatinib, accounting for approximately 80-92% of its metabolic clearance.[3][7][8] This enzyme catalyzes the formation of three major metabolites:

  • M4 (N-dealkylation): This active metabolite, which shows antiproliferative activity similar to the parent drug, is formed through the N-dealkylation of the hydroxyethylpiperazine side chain.[2][5][6] Although active, it only constitutes about 5% of the Dasatinib area under the curve (AUC).[2]

  • M20 and M24 (Hydroxylation): These metabolites are formed by the hydroxylation of Dasatinib.[5][6] The formation of M20 has been shown to be more efficient in vitro compared to other metabolites.[5]

Flavin-Containing Monooxygenase 3 (FMO3)

FMO3 is primarily responsible for the N-oxidation of Dasatinib, leading to the formation of the M5 metabolite.[5][6]

Cytosolic Oxidoreductase

The M6 metabolite, a carboxylic acid, is formed via oxidation of the N-hydroxyethyl side chain, a reaction catalyzed by a cytosolic oxidoreductase.[4][5]

The primary oxidative metabolism pathways are illustrated in the diagram below.

Dasatinib_Metabolism Dasatinib Dasatinib M4 M4 (N-dealkylation) Dasatinib->M4 CYP3A4 M5 M5 (N-oxidation) Dasatinib->M5 FMO3 M20_M24 M20 & M24 (Hydroxylation) Dasatinib->M20_M24 CYP3A4 M6 M6 (Carboxylic Acid) Dasatinib->M6 Cytosolic Oxidoreductase

Figure 1: Primary Oxidative Metabolic Pathways of Dasatinib.

Bioactivation and Reactive Metabolite Formation

A critical aspect of Dasatinib's metabolism is its bioactivation by CYP3A4 into chemically reactive intermediates. This process can lead to mechanism-based inactivation of CYP3A4 and the formation of protein adducts, which have been implicated in drug-related adverse effects.[9]

The major bioactivation pathway involves hydroxylation at the para-position of the 2-chloro-6-methylphenyl ring, followed by further oxidation to form a reactive para-quinoneimine intermediate .[1][9] This is considered the primary pathway for bioactivation. A minor pathway involves the oxidation of the methyl group to form a reactive ortho-imine-methide intermediate .[1][9] These electrophilic intermediates can covalently bind to cellular macromolecules, such as proteins, or be detoxified by conjugation with glutathione (B108866) (GSH).[9] The formation of Dasatinib-GSH adducts has been observed in vitro in human liver microsomal incubations.[1][9]

This bioactivation has significant clinical implications, as it can lead to drug-drug interactions when Dasatinib is co-administered with other CYP3A4 substrates.[9]

Dasatinib_Bioactivation Dasatinib Dasatinib Hydroxylation Hydroxylation (para-position) Dasatinib->Hydroxylation CYP3A4 QuinoneImine Reactive para-Quinoneimine Intermediate Hydroxylation->QuinoneImine Further Oxidation CovalentBinding Covalent Binding to Cellular Proteins QuinoneImine->CovalentBinding CYP3A4_Inactivation CYP3A4 Inactivation QuinoneImine->CYP3A4_Inactivation GSH_Adducts GSH Adducts (Detoxification) QuinoneImine->GSH_Adducts GSH Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Data Interpretation Dasatinib_Sol Dasatinib Solution ([14C] or unlabeled) Incubation Incubate at 37°C Dasatinib_Sol->Incubation Enzyme_Source Enzyme Source (HLM, cDNA-expressed) Enzyme_Source->Incubation Cofactors Cofactors (NADPH) & Buffers Cofactors->Incubation Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Metabolite_ID Metabolite Identification LCMS->Metabolite_ID Kinetics Enzyme Kinetics (Km, Vmax) LCMS->Kinetics Inactivation Inactivation Parameters (KI, kinact) LCMS->Inactivation

References

Methodological & Application

Application Note: Quantification of Dasatinib and its M6 Metabolite in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the tyrosine kinase inhibitor Dasatinib (B193332) and its major oxidative metabolite, M6 (Dasatinib carboxylic acid), in human plasma. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research. The protocol employs a straightforward protein precipitation for sample preparation, followed by rapid and selective analysis using a triple quadrupole mass spectrometer. The use of a stable isotope-labeled internal standard ensures accuracy and precision.

Introduction

Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and the SRC family of kinases. It is a second-generation therapeutic agent approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL), particularly for patients who are resistant or intolerant to imatinib.

The metabolic fate of Dasatinib is a critical aspect of its pharmacology. Dasatinib is extensively metabolized in the liver, primarily by CYP3A4 enzymes, leading to the formation of several metabolites. One of the significant oxidative metabolites is M6, also known as Dasatinib carboxylic acid. Although Dasatinib is the primary active component, understanding the formation and clearance of its metabolites is crucial for a comprehensive pharmacokinetic assessment. Monitoring the levels of both the parent drug and its M6 metabolite can provide valuable insights into individual patient metabolism, potential drug-drug interactions, and overall drug exposure.

This document provides a detailed protocol for the simultaneous quantification of Dasatinib and its M6 metabolite in human plasma using a validated LC-MS/MS method.

Experimental Protocols

Materials and Reagents
  • Dasatinib reference standard

  • Dasatinib M6 (Dasatinib carboxylic acid) reference standard

  • Dasatinib-d8 (internal standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Ultrapure water

  • Human plasma (K2EDTA)

Standard Solutions and Quality Control Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dasatinib, Dasatinib M6, and Dasatinib-d8 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of Dasatinib and Dasatinib M6 in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution: Prepare a 100 ng/mL solution of Dasatinib-d8 in 50:50 (v/v) methanol:water.

  • Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (low, medium, and high concentrations).

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (Dasatinib-d8).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (MS)

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions for each analyte are monitored.

Data Presentation

The following tables summarize the mass spectrometry parameters and representative pharmacokinetic data for Dasatinib and its M6 metabolite.

Table 1: Optimized Mass Spectrometry Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Dasatinib488.2401.14025
Dasatinib M6502.0415.04528
Dasatinib-d8 (IS)496.2401.14025
Table 2: Representative Quantitative Data in Human Plasma

This table presents the relative abundance of Dasatinib and its metabolites in human plasma 2 hours after a single oral administration of [14C]dasatinib, indicating the significant contribution of metabolites to the total drug-related components[1].

CompoundPercentage of Total Radioactivity in Plasma at 2 hours
Dasatinib25%
Metabolites (including M4, M5, M6, M20, M24)75%

Mandatory Visualizations

G Experimental Workflow for LC-MS/MS Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (Dasatinib-d8) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporation to Dryness supernatant->dry_down reconstitute Reconstitution in Mobile Phase dry_down->reconstitute injection Injection into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection Mass Spectrometric Detection (MRM Mode) chromatography->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification

Experimental Workflow Diagram

G Metabolic Pathway of Dasatinib to M6 Dasatinib Dasatinib Enzyme Oxidation (e.g., Alcohol Dehydrogenase, Aldehyde Dehydrogenase) Dasatinib->Enzyme M6 Dasatinib Metabolite M6 (Dasatinib carboxylic acid) Enzyme->M6

Dasatinib Metabolic Pathway to M6

References

Validated Bioanalytical Assay for Dasatinib M6 in Human Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib (B193332) is a potent oral multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] The drug undergoes extensive metabolism in humans, leading to the formation of several metabolites.[3][4][5] One of these is the carboxylic acid metabolite, Dasatinib M6.[3][4] Although Dasatinib is the primary active component, understanding the pharmacokinetic profile of its major metabolites is crucial for a comprehensive assessment of the drug's safety and efficacy. This document provides a detailed application note and protocol for a validated bioanalytical assay for the quantification of Dasatinib M6 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Dasatinib is primarily metabolized by CYP3A4 to form oxidative metabolites.[3][6] The formation of Dasatinib M6, a carboxylic acid derivative, is attributed to a cytosolic oxidoreductase.[3] While several methods exist for the quantification of Dasatinib and its active metabolites, this protocol focuses on the specific validation parameters and procedures for accurately measuring Dasatinib M6 levels in human plasma.

Signaling Pathway of Dasatinib Metabolism

Dasatinib_Metabolism Dasatinib Dasatinib M4 M4 (N-dealkylation) Dasatinib->M4 M5 M5 (N-oxidation) Dasatinib->M5 M6 M6 (Carboxylic Acid Formation) Dasatinib->M6 M20_M24 M20, M24 (Hydroxylation) Dasatinib->M20_M24 CYP3A4 CYP3A4 CYP3A4->M4 CYP3A4->M20_M24 FMO3 FMO3 FMO3->M5 Cytosolic_Oxidoreductase Cytosolic Oxidoreductase Cytosolic_Oxidoreductase->M6

Caption: Metabolic pathway of Dasatinib.

Experimental Workflow

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Human Plasma Sample (100-200 µL) IS_Addition Add Internal Standard (e.g., Dasatinib-d8) Plasma_Sample->IS_Addition Extraction Perform Extraction (SPE, LLE, or PPT) IS_Addition->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject Sample into UPLC/HPLC Reconstitution->Injection Chromatography Chromatographic Separation (e.g., C18 column) Injection->Chromatography Detection MS/MS Detection (MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of M6 Calibration->Quantification

Caption: Bioanalytical workflow for Dasatinib M6.

Quantitative Data Summary

A validated LC-MS/MS assay for the simultaneous determination of dasatinib and its active metabolites has demonstrated high precision and accuracy.[7] The following tables summarize the typical validation parameters for a bioanalytical method for Dasatinib M6 in human plasma, based on established methods for Dasatinib and its metabolites.

Table 1: Calibration Curve and Linearity

ParameterValue
AnalyteDasatinib M6
Internal StandardDasatinib-d8
Calibration Range1.00 - 1000 ng/mL[7]
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.99

Table 2: Accuracy and Precision (Intra- and Inter-Assay)

QC LevelNominal Conc. (ng/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (%)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%)
LLOQ1.00< 1585 - 115< 1585 - 115
Low QC3.00< 5.3[7]91.0 - 109.0[7]< 5.3[7]91.0 - 109.0[7]
Mid QC500< 5.3[7]91.0 - 109.0[7]< 5.3[7]91.0 - 109.0[7]
High QC800< 5.3[7]91.0 - 109.0[7]< 5.3[7]91.0 - 109.0[7]

Table 3: Recovery and Matrix Effect

ParameterDasatinib M6
Mean Extraction Recovery> 79%[7]
Matrix EffectMinimal with internal standard normalization[7]

Table 4: Stability

Stability ConditionDurationResult
Bench-top (Room Temp)At least 22 hours[7]Stable
Freeze-Thaw CyclesAt least 6 cycles[7]Stable
Long-term (-20°C)At least 123 days[7]Stable

Experimental Protocols

Materials and Reagents
  • Dasatinib M6 reference standard

  • Dasatinib-d8 (Internal Standard)

  • Human plasma (K2EDTA)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Water (Ultrapure, 18 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation/liquid-liquid extraction reagents.

Sample Preparation (Solid Phase Extraction - SPE)
  • Thaw human plasma samples and quality controls at room temperature.

  • To 100 µL of plasma, add 25 µL of internal standard working solution (e.g., 100 ng/mL Dasatinib-d8 in methanol).

  • Vortex for 10 seconds.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition an SPE plate (e.g., Oasis HLB 96-well plate) with 1 mL of methanol followed by 1 mL of water.[7]

  • Load the pre-treated plasma sample onto the SPE plate.

  • Wash the wells with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Liquid Chromatography (LC) Conditions
  • LC System: UPLC or HPLC system

  • Column: Luna phenyl-hexyl analytical column or equivalent (e.g., Waters Atlantis dC18, 75 × 4.6 mm, 3.5 µm).[7][8]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Isocratic or a suitable gradient to separate M6 from other metabolites. For example, an isocratic elution with 60:40 (v/v) methanol:water containing 0.1% formic acid.[8]

  • Flow Rate: 0.7 mL/min[8]

  • Injection Volume: 5-20 µL

  • Column Temperature: 40°C

  • Run Time: Approximately 3-6 minutes.[8][9]

Tandem Mass Spectrometry (MS/MS) Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode.[7][8]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Dasatinib M6: To be determined by infusing the reference standard.

    • Dasatinib (for reference): m/z 488.1 > 401.1[8]

    • Dasatinib-d8 (IS): m/z 496.15 > 406.1[8]

  • Source Parameters: Optimize for maximal signal intensity (e.g., capillary voltage, source temperature, gas flows).

Method Validation

The bioanalytical method should be validated according to the US-FDA and/or European Medicines Agency (EMA) guidelines.[8] Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources.

  • Linearity: Determined by a calibration curve with at least six non-zero concentrations.

  • Accuracy and Precision: Evaluated at four QC levels (LLOQ, LQC, MQC, HQC) with at least five replicates per level.

  • Recovery: The extraction efficiency of the analyte and internal standard from the biological matrix.

  • Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.

  • Stability: Assessed under various conditions including bench-top, freeze-thaw, and long-term storage.

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust and reliable bioanalytical assay for the quantification of Dasatinib M6 in human plasma. The detailed protocols for sample preparation, LC-MS/MS analysis, and method validation are intended to guide researchers in accurately determining the pharmacokinetic profile of this metabolite, thereby contributing to a more complete understanding of Dasatinib's disposition in humans. The use of a stable isotope-labeled internal standard and appropriate sample clean-up procedures are critical for achieving the required sensitivity, accuracy, and precision.

References

Application Note: Solid-Phase Extraction Protocol for Dasatinib M6 from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib (B193332), a potent tyrosine kinase inhibitor, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, the acid metabolite, Dasatinib M6, is of significant interest in pharmacokinetic and drug metabolism studies. Accurate quantification of Dasatinib M6 in biological matrices such as plasma is crucial for a comprehensive understanding of Dasatinib's disposition. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and purification of analytes from complex biological samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the solid-phase extraction of Dasatinib M6 from biological matrices using a polymeric reversed-phase sorbent.

A validated LC-MS/MS assay for the simultaneous determination of Dasatinib and its active metabolites in human plasma has been successfully developed using Oasis HLB 96-well plates for solid-phase extraction.[1][2] This method demonstrated high assay recoveries of over 79% and minimal internal standard normalized matrix effects for all analytes.[1][2]

Experimental Protocol

This protocol is based on the use of a hydrophilic-lipophilic balanced (HLB) polymeric sorbent, which has been shown to be effective for the extraction of Dasatinib and its metabolites from human plasma.[1][2] The acidic nature of Dasatinib M6 allows for a tailored wash step to remove basic and neutral interferences, followed by elution in an organic solvent.

Materials:

  • SPE cartridges or 96-well plate with a water-wettable, reversed-phase polymeric sorbent (e.g., Oasis HLB)

  • Biological matrix (e.g., human plasma)

  • Dasatinib M6 reference standard

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of Dasatinib M6)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (reagent grade)

  • Ammonium (B1175870) hydroxide (B78521) (reagent grade)

  • Water (deionized or LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • SPE manifold or positive pressure processor

  • Evaporation system (e.g., nitrogen evaporator)

  • LC-MS/MS system

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen biological samples (e.g., plasma) at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Spike the samples with an appropriate amount of the internal standard solution.

    • Acidify the sample by adding a small volume of an acidic solution (e.g., 2% formic acid in water) to ensure that Dasatinib M6 is in a non-ionized state to enhance its retention on the reversed-phase sorbent.

  • Solid-Phase Extraction (SPE): A simplified 3-step SPE protocol can be employed with water-wettable polymeric sorbents, eliminating the need for conditioning and equilibration steps.[3][4]

    • Step 1: Load

      • Load the pre-treated sample directly onto the SPE sorbent bed.

      • Apply a low, constant flow rate to ensure optimal interaction between the analyte and the sorbent.

    • Step 2: Wash

      • Wash the sorbent with a weak organic solvent solution to remove polar interferences. A solution of 5% methanol in water is typically effective.

      • To further remove basic and neutral interferences, a second wash with a mildly acidic aqueous solution can be performed.

    • Step 3: Elute

      • Elute Dasatinib M6 and the internal standard from the sorbent using an organic solvent. A solution of methanol or acetonitrile is commonly used. To ensure complete elution of the acidic metabolite, the elution solvent can be made slightly basic (e.g., with a small percentage of ammonium hydroxide).

      • Collect the eluate in a clean collection tube.

  • Eluate Post-treatment:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a solvent compatible with the LC-MS/MS mobile phase (e.g., a mixture of mobile phase A and B).

    • Vortex the reconstituted sample to ensure complete dissolution.

    • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following table summarizes the expected performance characteristics of the SPE method for Dasatinib and its active metabolites, based on a validated LC-MS/MS assay.[1][2]

ParameterResultReference
Sorbent Type Polymeric Reversed-Phase (Oasis HLB)[1][2]
Extraction Recovery >79% for Dasatinib and its active metabolites[1][2]
Matrix Effect Minimal (Internal standard normalized)[1][2]

Visualizations

Experimental Workflow for Solid-Phase Extraction of Dasatinib M6

SPE_Workflow cluster_PreTreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction (3-Step Protocol) cluster_PostTreatment Eluate Post-treatment Sample Biological Matrix (Plasma) Spike Spike with Internal Standard Sample->Spike Acidify Acidify Sample Spike->Acidify Load Load Sample Acidify->Load Wash Wash with 5% Methanol Load->Wash Elute Elute with Methanol Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: A simplified 3-step solid-phase extraction workflow for Dasatinib M6.

Logical Relationship of SPE Steps for an Acidic Analyte

SPE_Logic cluster_Retention Retention (Loading) cluster_Wash Washing Analyte Dasatinib M6 (Acidic) Sorbent Reversed-Phase Sorbent Analyte->Sorbent Retained (Non-ionized) Sorbent->Analyte Eluted (Ionized/ Organic Solvent) Interferences Polar & Basic/ Neutral Interferences Sorbent->Interferences Washed Away

Caption: Principle of SPE for the selective extraction of acidic Dasatinib M6.

References

Application Note: Development of a Stability-Indicating Assay for Dasatinib Metabolite M6

Author: BenchChem Technical Support Team. Date: December 2025

AN-028

Abstract

This application note details a comprehensive protocol for developing a stability-indicating high-performance liquid chromatography (HPLC) method for Dasatinib metabolite M6 (Dasatinib carboxylic acid). Dasatinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1] Its metabolites must be studied to ensure that any degradation products formed during the shelf-life of the drug product do not interfere with the quantification of the active substance and are adequately characterized. This protocol outlines forced degradation studies under various stress conditions as mandated by the International Council on Harmonisation (ICH) guidelines, a validated HPLC method for the separation of M6 from its degradation products, and data presentation formats.[2][3][4]

Introduction

Dasatinib is a small molecule inhibitor of multiple tyrosine kinases, including BCR-ABL and the Src family of kinases.[1][5] Its primary mechanism of action involves blocking the signaling pathways that promote cancer cell proliferation and survival.[6][7] The metabolism of Dasatinib is extensive, primarily mediated by CYP3A4, leading to several metabolites.[1][8] One such key oxidative metabolite is M6, Dasatinib carboxylic acid.[9][10][11]

Developing a stability-indicating assay is a critical component of the drug development process.[12] It validates the analytical method's ability to accurately measure the active pharmaceutical ingredient (API) or its metabolites without interference from degradants, impurities, or excipients.[13] This is achieved through forced degradation studies, where the substance is exposed to stress conditions such as acid, base, oxidation, heat, and light to produce potential degradation products.[4][14][15] The subsequent analytical method must be able to resolve the parent molecule from these degradants.[16]

This document provides a detailed protocol for researchers and drug development professionals to establish such an assay for this compound.

Signaling and Metabolic Pathways

To provide context for the importance of Dasatinib and its metabolite M6, the following diagrams illustrate the relevant biological pathways.

Dasatinib Metabolic Pathway

Dasatinib undergoes metabolism to form several metabolites, with M6 being an oxidative derivative. While the exact enzymes for M6 formation are not fully elucidated, it is hypothesized to involve cytosolic oxidoreductases.[1][8]

cluster_metabolism Dasatinib Metabolism Dasatinib Dasatinib M24 Hydroxymethyl Dasatinib (M24) Dasatinib->M24 CYP3A4 M6 Dasatinib Carboxylic Acid (M6) M24->M6 Cytosolic Oxidoreductase (putative)

Caption: Proposed metabolic conversion of Dasatinib to metabolite M6.

BCR-ABL Signaling Pathway Inhibition

Dasatinib exerts its therapeutic effect by inhibiting the BCR-ABL tyrosine kinase, which is constitutively active in CML. This blocks downstream signaling cascades responsible for cell proliferation and survival.[6][7][17]

cluster_pathway BCR-ABL Signaling Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2_SOS Grb2/SOS BCR_ABL->Grb2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: Inhibition of the BCR-ABL pathway by Dasatinib.

Experimental Workflow

The overall process for developing the stability-indicating assay is depicted below.

cluster_workflow Assay Development Workflow prep 1. Prepare M6 Stock & Working Solutions stress 2. Perform Forced Degradation Studies prep->stress method_dev 3. Develop HPLC Method stress->method_dev separation 4. Optimize Separation of M6 and Degradants method_dev->separation validation 5. Validate Method (ICH Guidelines) separation->validation analysis 6. Analyze Results & Document validation->analysis

Caption: Workflow for stability-indicating assay development.

Materials and Methods

4.1 Reagents and Materials

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q)

  • Potassium Dihydrogen Phosphate (B84403) (KH₂PO₄)

  • Orthophosphoric Acid

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • Syringe filters (0.22 µm, PTFE or Nylon)

4.2 Instrumentation

  • HPLC system with a PDA or UV detector (e.g., Waters Alliance, Agilent 1260)

  • Analytical balance

  • pH meter

  • Water bath or dry bath incubator

  • Photostability chamber

Experimental Protocols

Preparation of Solutions
  • Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer. Adjust the pH to 3.5 with orthophosphoric acid. The mobile phase is a gradient mixture of this buffer and acetonitrile.

  • Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is typically suitable.

  • M6 Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Dasatinib M6 reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

Forced Degradation (Stress) Studies

For each condition, subject a 100 µg/mL solution of M6 to the stressor. A control sample (unstressed) should be analyzed concurrently.

  • Acid Hydrolysis: Mix 1 mL of M6 working solution with 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~50 µg/mL.

  • Base Hydrolysis: Mix 1 mL of M6 working solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of ~50 µg/mL.

  • Oxidative Degradation: Mix 1 mL of M6 working solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of ~50 µg/mL.

  • Thermal Degradation: Expose solid M6 powder and the M6 working solution to 105°C for 48 hours. Prepare a ~50 µg/mL solution from the stressed samples.

  • Photolytic Degradation: Expose solid M6 powder and the M6 working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control should be maintained. Prepare a ~50 µg/mL solution.

HPLC Method Protocol

The following is a starting point for method development. Optimization will be necessary to achieve adequate separation.[18][19][20]

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., Zorbax, Hypersil BDS), 150 x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄ buffer, pH 3.5
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol. 10 µL
Detector PDA/UV at 315 nm

Data Presentation and Results

The results of the forced degradation studies should be summarized to clearly show the extent of degradation and the purity of the M6 peak.

Table 1: Summary of Forced Degradation Results for Dasatinib M6
Stress ConditionTreatment% Assay of M6% DegradationPeak PurityComments
Control (Unstressed) -99.80.2PassNo significant degradation
Acid Hydrolysis 0.1 M HCl, 80°C, 2 hr85.214.8PassTwo major degradation peaks observed
Base Hydrolysis 0.1 M NaOH, 80°C, 2 hr91.58.5PassOne major degradation peak observed
Oxidation 3% H₂O₂, RT, 24 hr78.921.1PassMultiple degradation peaks observed
Thermal (Solid) 105°C, 48 hr98.11.9PassStable to dry heat
Thermal (Solution) 105°C, 48 hr94.35.7PassMinor degradation observed
Photolytic (Solid) ICH Q1B exposure99.20.8PassStable to light in solid-state
Photolytic (Solution) ICH Q1B exposure92.67.4PassModerate degradation observed

Peak Purity is determined by PDA analysis and should be above a set threshold (e.g., 990).

Table 2: Method Validation Summary (as per ICH Q2(R1))
ParameterResultAcceptance Criteria
Specificity No interference from degradants at M6 retention time.Peak Purity > 990; Baseline resolution > 2.0
Linearity (r²) 0.9995r² ≥ 0.999
Range 10 - 150 µg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (% RSD) Intraday: 0.85%; Interday: 1.2%RSD ≤ 2.0%
LOD 0.25 µg/mLSignal-to-Noise Ratio ≥ 3:1
LOQ 0.75 µg/mLSignal-to-Noise Ratio ≥ 10:1
Robustness %RSD < 2.0 for minor changes in pH, flow rate%RSD ≤ 2.0

Conclusion

The described HPLC method is specific, accurate, precise, and stability-indicating for the determination of this compound. Forced degradation studies demonstrate that the method can effectively separate the parent metabolite from degradation products generated under acid, base, oxidative, thermal, and photolytic stress conditions. This application note provides a robust framework for the validation of an analytical method suitable for quality control and stability testing in a regulated environment.

References

Dasatinib M6 in vitro cell-based assay protocol

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokollhinweise: In-vitro-zellbasierter Assay für Dasatinib M6

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Zusammenfassung: Dieses Dokument beschreibt detaillierte Protokolle zur Bewertung der zellulären Aktivität von Dasatinib und seinem Metaboliten Dasatinib M6 in vitro. Dasatinib ist ein potenter Tyrosinkinase-Inhibitor (TKI), der auf die BCR-ABL-Kinase und die Src-Familien-Kinasen abzielt und zur Behandlung der chronischen myeloischen Leukämie (CML) eingesetzt wird.[1][2] Sein Metabolit M6, eine Carbonsäure, wird als wesentlich weniger wirksam angesehen.[3] Die hier beschriebenen Assays ermöglichen die Quantifizierung der antiproliferativen Aktivität und die Bewertung der Zielbindung im zellulären Kontext. Es werden zwei Kernmethoden beschrieben: ein MTS-Assay zur Messung der Zelllebensfähigkeit und ein Western-Blot-Assay zur Analyse der Phosphorylierung des Zielproteins BCR-ABL.

Wirkmechanismus und Signalweg

Dasatinib hemmt die konstitutiv aktive BCR-ABL-Tyrosinkinase, das onkogene Fusionsprotein, das für CML charakteristisch ist.[4] Durch die Bindung an die ATP-Bindungsstelle der Kinase blockiert Dasatinib die Autophosphorylierung und die Phosphorylierung von nachgeschalteten Substraten.[4] Dies unterbricht die Signalwege, die unkontrolliertes Zellwachstum und Überleben fördern, und führt letztendlich zur Apoptose der malignen Zellen.[2][4] Dasatinib ist wirksam gegen die aktive und inaktive Konformation der ABL-Kinase-Domäne.[1][4] Zu den weiteren wichtigen Zielen gehören die Src-Familien-Kinasen (SFKs), c-KIT, EPHA2 und PDGFRβ.[1]

cluster_downstream Nachgeschaltete Signalwege receptor receptor kinase kinase inhibitor inhibitor pathway pathway outcome outcome BCR_ABL BCR-ABL (Onkogene Kinase) STAT5 STAT5 BCR_ABL->STAT5 aktiviert RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK BCR_ABL->RAS_RAF_MEK_ERK aktiviert PI3K_AKT PI3K/AKT BCR_ABL->PI3K_AKT aktiviert Dasatinib Dasatinib / M6 Dasatinib->BCR_ABL hemmt Proliferation Zellproliferation und Überleben STAT5->Proliferation fördert RAS_RAF_MEK_ERK->Proliferation fördert PI3K_AKT->Proliferation fördert

Diagramm 1: Vereinfachter BCR-ABL-Signalweg und Hemmung durch Dasatinib.

Zusammenfassung der quantitativen Daten

Die Wirksamkeit von Dasatinib wird typischerweise als IC50-Wert (halbmaximale Hemmkonzentration) aus Dosis-Wirkungs-Kurven abgeleitet. Der Metabolit M6 ist deutlich weniger aktiv.

Tabelle 1: In-vitro-Wirksamkeit von Dasatinib in CML-Zelllinien

Zelllinie Assay-Typ Inkubationszeit IC50 / EC50-Wert (nM) Referenz
K562 Apoptose 72 Stunden 1 [5]
K562 Zellproliferation 48 Stunden 4.6 [6]
TF-1 BCR/ABL Apoptose 72 Stunden 0.75 [5]
JURL-MK1 Zelltod Nicht spezifiziert ~1 [7][8]

| MOLM-7 | Zelltod | Nicht spezifiziert | ~1 |[7][8] |

Tabelle 2: Relative Wirksamkeit von Dasatinib M6

Wirkstoff Relative Wirksamkeit im Vergleich zu Dasatinib Anmerkung Referenz
Dasatinib 1x Parent-Wirkstoff -

| Dasatinib M6 | >10x schwächer | Oxidativer Carbonsäure-Metabolit |[3] |

Experimentelle Protokolle

Der folgende Workflow beschreibt die Schritte zur Bestimmung der antiproliferativen Aktivität und der Zielhemmung von Dasatinib M6 im Vergleich zum Parent-Wirkstoff Dasatinib.

start_end start_end step step decision decision data data start Start: Zellkultur (z.B. K562) seed Zellen in 96-Well-Platten aussäen start->seed treat Behandlung mit Dasatinib / M6 (Dosisreihe) seed->treat incubate Inkubation (z.B. 48-72h) treat->incubate assay_choice Assay-Typ? incubate->assay_choice mts MTS-Reagenz zugeben und 1-4h inkubieren assay_choice->mts   Zelllebensfähigkeit lysis Zellen lysieren und Proteinkonzentration bestimmen assay_choice->lysis   Ziel-Phosphorylierung   read_mts Absorption bei 490 nm messen mts->read_mts data_mts Datenanalyse: IC50-Kurven erstellen read_mts->data_mts wb Western Blot: SDS-PAGE, Transfer, Antikörper-Inkubation lysis->wb detect_wb Detektion (Chemilumineszenz) wb->detect_wb data_wb Datenanalyse: Phospho-Signal quantifizieren detect_wb->data_wb

Diagramm 2: Allgemeiner experimenteller Workflow für zellbasierte Assays.
Protokoll 1: Bestimmung der Zelllebensfähigkeit mittels MTS-Assay

Dieser kolorimetrische Assay misst die metabolische Aktivität, die mit der Anzahl der lebenden Zellen korreliert. Lebende Zellen reduzieren das Tetrazoliumsalz MTS zu einem farbigen Formazanprodukt.[9][10]

Materialien:

  • CML-Zelllinie (z. B. K562)

  • Zellkulturmedium (z. B. RPMI-1640 mit 10 % FBS)

  • Dasatinib und Dasatinib M6 (Stammlösungen in DMSO)

  • 96-Well-Zellkulturplatten, steril

  • MTS-Reagenz (z. B. CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Mikroplatten-Spektralphotometer

Durchführung:

  • Zellaussaat: Ernten Sie die K562-Zellen in der logarithmischen Wachstumsphase und bestimmen Sie die Zellzahl. Säen Sie die Zellen in einer Dichte von 5.000 bis 10.000 Zellen pro Well in 100 µL Kulturmedium in einer 96-Well-Platte aus.

  • Behandlung: Bereiten Sie serielle Verdünnungen von Dasatinib und Dasatinib M6 im Kulturmedium vor. Fügen Sie die Wirkstoffverdünnungen (z. B. in einem Volumen von 10 µL) zu den entsprechenden Wells hinzu. Behandeln Sie Kontroll-Wells mit dem entsprechenden Volumen an Vehikel (DMSO).

  • Inkubation: Inkubieren Sie die Platte für 48 bis 72 Stunden bei 37 °C in einer befeuchteten Atmosphäre mit 5 % CO₂.

  • MTS-Zugabe: Geben Sie 20 µL des MTS-Reagenzes in jedes Well der Platte.[9][11]

  • Inkubation: Inkubieren Sie die Platte für weitere 1 bis 4 Stunden bei 37 °C, bis sich eine deutliche Farbänderung entwickelt.[9][11]

  • Messung: Messen Sie die Absorption bei 490 nm mit einem Mikroplatten-Lesegerät.[9][11]

  • Datenanalyse: Subtrahieren Sie den Absorptionswert von Wells mit reinem Medium (Hintergrund). Normalisieren Sie die Daten auf die mit dem Vehikel behandelten Kontroll-Wells (definiert als 100 % Lebensfähigkeit) und erstellen Sie eine Dosis-Wirkungs-Kurve, um die IC50-Werte zu berechnen.

Protokoll 2: Analyse der BCR-ABL-Phosphorylierung mittels Western Blot

Dieser Assay misst direkt die Hemmung des Zielproteins, indem die Menge des phosphorylierten BCR-ABL (p-BCR-ABL) nach der Behandlung nachgewiesen wird.

Materialien:

  • Behandelte Zellen aus einer parallelen Kultur (z. B. in 6-Well-Platten)

  • Phosphatase-Inhibitoren

  • Lysepuffer (z. B. RIPA-Puffer)

  • BCA-Protein-Assay-Kit

  • SDS-PAGE-Gele, Transferpuffer, PVDF-Membran

  • Blockierpuffer (z. B. 5 % BSA in TBST)

  • Primärantikörper: Anti-Phospho-Bcr (Tyr177) und Anti-BCR-ABL (als Ladekontrolle)[12]

  • Sekundärantikörper: HRP-konjugierter Anti-Kaninchen-IgG

  • Chemilumineszenz-Substrat (ECL)

  • Imaging-System

Durchführung:

  • Zellbehandlung: Behandeln Sie K562-Zellen in 6-Well-Platten mit verschiedenen Konzentrationen von Dasatinib oder Dasatinib M6 für eine kurze Dauer (z. B. 1-4 Stunden), um die direkten Effekte auf die Signaltransduktion zu beobachten.

  • Zelllyse: Waschen Sie die Zellen mit eiskaltem PBS und lysieren Sie sie in eiskaltem Lysepuffer, der Phosphatase- und Protease-Inhibitoren enthält.[13]

  • Proteinkonzentrationsbestimmung: Bestimmen Sie die Proteinkonzentration jedes Lysats mit einem BCA-Assay, um eine gleiche Proteinbeladung sicherzustellen.[14]

  • SDS-PAGE und Transfer: Denaturieren Sie 20-30 µg Protein pro Probe durch Kochen in Laemmli-Puffer. Trennen Sie die Proteine mittels SDS-PAGE auf und transferieren Sie sie auf eine PVDF-Membran.[13]

  • Blockierung und Antikörper-Inkubation: Blockieren Sie die Membran für 1 Stunde bei Raumtemperatur in 5 % BSA in TBST, um unspezifische Bindungen zu verhindern. Inkubieren Sie die Membran über Nacht bei 4 °C mit dem primären Antikörper gegen p-BCR-ABL (verdünnt in Blockierpuffer).[14]

  • Waschen und Sekundärantikörper: Waschen Sie die Membran dreimal für je 10 Minuten mit TBST. Inkubieren Sie sie anschließend für 1 Stunde bei Raumtemperatur mit dem HRP-konjugierten Sekundärantikörper.

  • Detektion: Waschen Sie die Membran erneut wie in Schritt 6. Tragen Sie das ECL-Substrat auf und erfassen Sie das chemilumineszente Signal mit einem geeigneten Imaging-System.[15]

  • Analyse: Quantifizieren Sie die Bandenintensität für p-BCR-ABL und normalisieren Sie sie auf die Gesamt-BCR-ABL-Bande, um die prozentuale Hemmung der Phosphorylierung in Abhängigkeit von der Wirkstoffkonzentration zu bestimmen.

References

Application Note: High-Throughput Analysis of Dasatinib and its Carboxylic Acid Metabolite (M6) using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The efficacy and safety of Dasatinib are influenced by its metabolic profile. One of the primary metabolic pathways is the oxidation of the N-hydroxyethyl side chain to form its carboxylic acid metabolite, designated as M6. Monitoring the levels of both the parent drug and this major metabolite is crucial for pharmacokinetic studies, drug-drug interaction assessments, and overall drug development. This application note provides detailed protocols for the separation and quantification of Dasatinib and its carboxylic acid metabolite using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Metabolic Pathway of Dasatinib to Carboxylic Acid Metabolite (M6)

Dasatinib undergoes extensive metabolism in the liver. The formation of the carboxylic acid metabolite (M6) is a significant pathway. This oxidation is primarily catalyzed by a cytosolic NAD-dependent oxidoreductase, and potentially by alcohol or aldehyde dehydrogenases.[1]

Dasatinib Metabolism Metabolic Conversion of Dasatinib to Carboxylic Acid Metabolite Dasatinib Dasatinib Enzymes Cytosolic Oxidoreductase (e.g., Alcohol/Aldehyde Dehydrogenase) Dasatinib->Enzymes Metabolite_M6 Dasatinib Carboxylic Acid (Metabolite M6) Enzymes->Metabolite_M6 Oxidation

Caption: Metabolic pathway of Dasatinib to its carboxylic acid metabolite (M6).

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A robust and sensitive LC-MS/MS method is essential for the simultaneous quantification of Dasatinib and its carboxylic acid metabolite in biological matrices. The following protocol is based on established methods for the analysis of Dasatinib and its metabolites.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of Dasatinib and its carboxylic acid metabolite.

ParameterDasatinibDasatinib Carboxylic Acid (M6)
Retention Time (min) ~2.3To be determined (expected to be earlier than Dasatinib)
Precursor Ion (m/z) 488.7502.0 (representative, requires optimization)
Product Ion (m/z) 401.5415.0 (representative, requires optimization)
Linearity Range (ng/mL) 2.0 - 490.0To be established
Lower Limit of Quantification (LLOQ) (ng/mL) 2.0To be established

Note: The exact retention time and mass transitions for the carboxylic acid metabolite may vary depending on the specific chromatographic and mass spectrometric conditions and should be optimized during method development.

Experimental Protocols

Protocol 1: Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (calibrators, quality controls, or unknown samples), add 150 µL of cold acetonitrile (B52724) containing the internal standard (e.g., Dasatinib-d8).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • HPLC System: A UPLC system capable of binary gradient elution.

  • Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is a suitable choice.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: Linear gradient to 90% B

    • 2.5-3.0 min: Hold at 90% B

    • 3.0-3.1 min: Return to 10% B

    • 3.1-4.0 min: Re-equilibration at 10% B

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • MRM Transitions:

    • Dasatinib: 488.7 → 401.5

    • Dasatinib Carboxylic Acid (M6): 502.0 → 415.0 (to be optimized)

    • Internal Standard (Dasatinib-d8): 496.7 → 401.5

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of Dasatinib and its carboxylic acid metabolite from plasma samples.

Experimental Workflow LC-MS/MS Workflow for Dasatinib and Metabolite Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatographic_Separation Chromatographic Separation (C18 Column) Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry (ESI+, MRM) Chromatographic_Separation->Mass_Spectrometry Data_Acquisition Data Acquisition Mass_Spectrometry->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the LC-MS/MS analysis of Dasatinib and its metabolite.

Conclusion

The described LC-MS/MS method provides a sensitive and reliable approach for the simultaneous quantification of Dasatinib and its carboxylic acid metabolite in plasma. This methodology is suitable for pharmacokinetic and metabolic studies, supporting the clinical development and therapeutic drug monitoring of Dasatinib. Proper method validation according to regulatory guidelines is essential before its implementation for routine analysis.

References

Application Notes and Protocols for Sample Preparation in the Analysis of Dasatinib and its M6 Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib (B193332), a potent tyrosine kinase inhibitor, is a crucial therapeutic agent in the management of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The biotransformation of Dasatinib leads to the formation of several metabolites, among which the M6 metabolite, Dasatinib Carboxylic Acid, is a significant oxidative product.[1] Accurate and reliable quantification of both the parent drug and its M6 metabolite in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the three most common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), to aid researchers in selecting and implementing the most suitable method for their analytical needs.

Overview of Sample Preparation Methods

The choice of sample preparation method is critical for removing interfering substances from the biological matrix, thereby enhancing the accuracy, precision, and sensitivity of the subsequent analysis, typically performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and disadvantages in terms of selectivity, recovery, matrix effect, and throughput.

Protein Precipitation (PPT) is a rapid and straightforward technique involving the addition of an organic solvent to the plasma sample to denature and precipitate proteins. While efficient and cost-effective, it may result in a less clean extract, potentially leading to significant matrix effects.[2][3]

Liquid-Liquid Extraction (LLE) offers a higher degree of selectivity by partitioning the analytes of interest between two immiscible liquid phases. This method generally yields a cleaner extract than PPT, reducing matrix effects.[4][5] However, it is more labor-intensive and requires larger volumes of organic solvents.

Solid-Phase Extraction (SPE) is a highly selective and versatile technique that utilizes a solid sorbent to isolate analytes from the sample matrix. SPE can provide the cleanest extracts, leading to minimal matrix effects and high recovery rates.[6][7] It is amenable to automation, making it suitable for high-throughput analysis, though it can be the most expensive of the three methods.

Quantitative Data Summary

The following tables summarize the performance characteristics of the different sample preparation methods for Dasatinib and, where available, its M6 metabolite. This data is compiled from various validated bioanalytical methods and should be used as a guide for method selection and development.

Table 1: Protein Precipitation (PPT) Performance Data for Dasatinib

AnalyteMatrixPrecipitation SolventRecovery (%)Matrix Effect (%)Reference
DasatinibHuman PlasmaAcetonitrile (B52724)54.4 - 54.7~108 - 109[3]
DasatinibHuman PlasmaAcetonitrile~106.6Not Reported[2]
DasatinibRat PlasmaAcetonitrile79.77 - 85.17No Significant Effect[8]

Note: Data for Dasatinib M6 using a validated PPT method was not explicitly available in the reviewed literature. Method validation is strongly recommended when including M6 in the analysis.

Table 2: Liquid-Liquid Extraction (LLE) Performance Data for Dasatinib

AnalyteMatrixExtraction SolventRecovery (%)Matrix Effect (%)Reference
DasatinibHuman PlasmaEthyl Acetate (B1210297)63.7 - 71.8~109 - 111[5]
DasatinibMice/Human PlasmaMethyl tert-butyl etherNot explicitly stated, but method was accurate and preciseNo Significant Effect[4]

Note: Data for Dasatinib M6 using a validated LLE method was not explicitly available in the reviewed literature. Given the carboxylic acid moiety of M6, pH adjustment of the sample and selection of an appropriate extraction solvent are critical for achieving good recovery. Method validation is essential.

Table 3: Solid-Phase Extraction (SPE) Performance Data for Dasatinib and its Active Metabolites

AnalyteMatrixSPE SorbentRecovery (%)Matrix EffectReference
Dasatinib & 2 Active MetabolitesHuman PlasmaOasis HLB>79% for all analytesMinimal (Internal Standard Normalized)[6]
DasatinibHuman SerumNot Specified92.9 - 96.0Not Reported[9]

Note: The study by Furlong et al. (2012) provides a validated method for Dasatinib and two other active metabolites. While these are not explicitly M6, the Oasis HLB sorbent is a good starting point for developing a method for Dasatinib and the more polar M6 metabolite.

Experimental Protocols

The following are detailed protocols for each sample preparation method. These should be considered as templates and may require optimization for specific laboratory conditions and analytical instrumentation.

Protocol 1: Protein Precipitation (PPT) for Dasatinib and M6 Analysis

This protocol is adapted from established methods for Dasatinib and is a common starting point for bioanalytical sample preparation.[3][10] Validation for the M6 metabolite is crucial.

Materials:

  • Human plasma (or other relevant biological matrix)

  • Dasatinib and Dasatinib M6 analytical standards

  • Stable isotope-labeled internal standard (e.g., Dasatinib-d8)

  • Acetonitrile (HPLC grade or higher)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., Dasatinib-d8 in methanol).

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting condition for LC-MS/MS analysis.

  • Vortex briefly and inject into the LC-MS/MS system.

PPT_Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (20 µL) plasma->add_is add_acn 3. Add Acetonitrile (300 µL) add_is->add_acn vortex1 4. Vortex (1 min) add_acn->vortex1 centrifuge 5. Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

PPT Workflow for Dasatinib and M6 Analysis
Protocol 2: Liquid-Liquid Extraction (LLE) for Dasatinib and M6 Analysis

This protocol is based on a validated method for Dasatinib and will likely require optimization for efficient extraction of the more polar M6 metabolite, particularly regarding pH adjustment.[5]

Materials:

  • Human plasma (or other relevant biological matrix)

  • Dasatinib and Dasatinib M6 analytical standards

  • Stable isotope-labeled internal standard (e.g., Dasatinib-d8)

  • Ethyl Acetate (HPLC grade or higher)

  • Ammonium (B1175870) hydroxide (B78521) or formic acid for pH adjustment (optional, but recommended for M6)

  • Microcentrifuge tubes (2.0 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 200 µL of plasma sample into a 2.0 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution.

  • (Optional but recommended for M6): Adjust the pH of the plasma sample. For the acidic M6, basification with a small volume of dilute ammonium hydroxide may be necessary to ensure it is in a non-ionized form for better extraction into an organic solvent.

  • Add 1 mL of ethyl acetate to the tube.

  • Vortex vigorously for 5 minutes to ensure efficient extraction.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting condition.

  • Vortex briefly and inject into the LC-MS/MS system.

LLE_Workflow plasma 1. Plasma Sample (200 µL) add_is 2. Add Internal Standard (25 µL) plasma->add_is ph_adjust 3. pH Adjustment (Optional) add_is->ph_adjust add_solvent 4. Add Ethyl Acetate (1 mL) ph_adjust->add_solvent vortex 5. Vortex (5 min) add_solvent->vortex centrifuge 6. Centrifuge (10,000 rpm, 5 min) vortex->centrifuge transfer_organic 7. Transfer Organic Layer centrifuge->transfer_organic evaporate 8. Evaporate to Dryness transfer_organic->evaporate reconstitute 9. Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_spe Post-Extraction plasma 1. Plasma + IS add_acid 2. Add Phosphoric Acid plasma->add_acid load 5. Load Sample add_acid->load condition 3. Condition (Methanol) equilibrate 4. Equilibrate (Water) condition->equilibrate equilibrate->load wash1 6. Wash (Water) load->wash1 wash2 7. Wash (20% Methanol) wash1->wash2 elute 8. Elute (Methanol) wash2->elute evaporate 9. Evaporate to Dryness elute->evaporate reconstitute 10. Reconstitute evaporate->reconstitute inject 11. Inject into LC-MS/MS reconstitute->inject Dasatinib_Signaling_Pathway Dasatinib Dasatinib BCR_ABL BCR-ABL Kinase Dasatinib->BCR_ABL Inhibits Src_Family Src Family Kinases Dasatinib->Src_Family Inhibits Downstream Downstream Signaling (e.g., STAT, RAS/MAPK, PI3K/AKT) BCR_ABL->Downstream Src_Family->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition of pro-apoptotic signals

References

Application Notes and Protocols for the Investigation of Dasatinib M6 in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib (B193332) is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). Following administration, dasatinib is extensively metabolized, giving rise to several circulating metabolites. One of these is Dasatinib M6, a carboxylic acid derivative.[1][2] Understanding the potential for these metabolites to act as perpetrators in drug-drug interactions (DDIs) is a critical component of a comprehensive drug safety evaluation, as recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

These application notes provide a detailed overview and protocols for evaluating the DDI potential of Dasatinib M6, focusing on its potential to inhibit major cytochrome P450 (CYP) enzymes and drug transporters in vitro.

Rationale for Investigating Dasatinib M6 in DDI Studies

Dasatinib is metabolized into five primary circulating metabolites: M4, M5, M6, M20, and M24.[1][2][3][4] While some of these metabolites, such as M20 and M24, are present at significant concentrations relative to the parent drug, the active metabolite M4 has a considerably lower exposure.[2] Although the pharmacological activity of Dasatinib M6 is considered to be more than 10 times less than that of dasatinib, its potential to cause DDIs should not be overlooked.[4] Regulatory guidance suggests that metabolites present at concentrations greater than 25% of the parent drug's area under the curve (AUC) in plasma should be evaluated for their potential to inhibit or induce drug-metabolizing enzymes and transporters.

Quantitative Data Summary

The following table summarizes the known pharmacokinetic parameters of Dasatinib and its key metabolites. Data for Dasatinib M6 is limited, highlighting the need for further investigation.

CompoundDescriptionPlasma Exposure (AUC) relative to DasatinibPharmacological ActivityPrimary Forming Enzyme(s)
Dasatinib Parent Drug100%ActiveCYP3A4
M4 N-dealkylated metabolite~5%Equipotent to DasatinibCYP3A4
M5 N-oxide metaboliteNot specified>10 times less active than DasatinibFMO3
M6 Carboxylic acid metaboliteNot specified>10 times less active than DasatinibCytosolic oxidoreductase
M20 Hydroxylated metabolite~45%Less active than DasatinibCYP3A4
M24 Hydroxylated metabolite~25%Less active than DasatinibCYP3A4

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 (CYP) Inhibition Assay

This protocol outlines a standard procedure to evaluate the potential of Dasatinib M6 to inhibit the activity of major human CYP isoforms (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) in human liver microsomes.

Materials:

  • Dasatinib M6 (analytical standard)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • CYP-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, etc.)

  • Positive control inhibitors for each CYP isoform

  • Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of Dasatinib M6, probe substrates, and positive control inhibitors in a suitable solvent (e.g., DMSO). The final solvent concentration in the incubation should be kept low (typically ≤ 0.5%) to avoid effects on enzyme activity.

    • Prepare working solutions of all compounds by diluting the stock solutions in the incubation buffer.

  • Incubation:

    • Pre-incubate HLMs with a range of Dasatinib M6 concentrations (and positive controls) in the incubation buffer for a short period (e.g., 5-10 minutes) at 37°C.

    • Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.

    • Incubate for a predetermined time at 37°C. The incubation time should be within the linear range of metabolite formation for each probe substrate.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of metabolite formation in the presence and absence of Dasatinib M6.

    • Determine the IC₅₀ value (the concentration of Dasatinib M6 that causes 50% inhibition of the CYP activity) by plotting the percent inhibition against the logarithm of the Dasatinib M6 concentration and fitting the data to a suitable sigmoidal dose-response model.

Protocol 2: In Vitro Transporter Inhibition Assay

This protocol describes a general method to assess the inhibitory potential of Dasatinib M6 on key uptake (e.g., OATP1B1, OATP1B3, OAT1, OAT3, OCT2) and efflux (e.g., P-gp, BCRP) transporters using transfected cell lines.

Materials:

  • Dasatinib M6 (analytical standard)

  • Transporter-expressing cell lines (e.g., HEK293 or CHO cells transfected with the transporter of interest) and parental control cells

  • Probe substrates for each transporter (e.g., estradiol-17β-glucuronide for OATP1B1/1B3, estrone-3-sulfate for OAT3, metformin (B114582) for OCT2, digoxin (B3395198) for P-gp, prazosin (B1663645) for BCRP)

  • Positive control inhibitors for each transporter

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Cell lysis buffer

  • Scintillation cocktail (if using radiolabeled substrates)

  • LC-MS/MS system or liquid scintillation counter

Procedure:

  • Cell Culture and Seeding:

    • Culture the transporter-expressing and parental cells according to standard protocols.

    • Seed the cells into appropriate multi-well plates and allow them to form a confluent monolayer.

  • Inhibition Assay:

    • Wash the cell monolayers with assay buffer.

    • Pre-incubate the cells with a range of Dasatinib M6 concentrations (and positive controls) in assay buffer at 37°C.

    • Add the probe substrate to initiate the uptake/efflux inhibition assay.

    • Incubate for a specified time at 37°C.

  • Sample Collection and Processing:

    • For uptake transporters: Terminate the uptake by washing the cells with ice-cold assay buffer. Lyse the cells and collect the lysate.

    • For efflux transporters: Measure the intracellular accumulation of the probe substrate.

  • Analysis:

    • Quantify the amount of probe substrate in the cell lysate (for uptake) or remaining in the cells (for efflux) using LC-MS/MS or liquid scintillation counting.

  • Data Analysis:

    • Calculate the percent inhibition of transporter activity by Dasatinib M6 compared to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the Dasatinib M6 concentration.

Visualizations

Dasatinib_Metabolism cluster_enzymes Metabolizing Enzymes Dasatinib Dasatinib M4 M4 (N-dealkylated) Active Dasatinib->M4 CYP3A4 M5 M5 (N-oxide) Dasatinib->M5 FMO3 M6 M6 (Carboxylic Acid) Dasatinib->M6 Cytosolic Oxidoreductase M20 M20 (Hydroxylated) Dasatinib->M20 CYP3A4 M24 M24 (Hydroxylated) Dasatinib->M24 CYP3A4 CYP3A4 CYP3A4 FMO3 FMO3 Oxidoreductase Cytosolic Oxidoreductase

Caption: Metabolic pathway of Dasatinib to its major metabolites.

DDI_Workflow start Identify Dasatinib M6 as a circulating metabolite pk_data Determine plasma exposure (AUC) of M6 relative to Dasatinib start->pk_data decision AUC of M6 > 25% of parent drug AUC? pk_data->decision in_vitro_studies Conduct in vitro DDI studies: - CYP Inhibition - Transporter Inhibition decision->in_vitro_studies Yes no_further_studies No further DDI studies warranted for M6 decision->no_further_studies No risk_assessment Assess clinical DDI risk based on in vitro IC50 values in_vitro_studies->risk_assessment risk_assessment->no_further_studies No significant interaction clinical_ddi Consider clinical DDI study risk_assessment->clinical_ddi Potential for interaction

Caption: Decision tree for investigating the DDI potential of Dasatinib M6.

References

Application Notes and Protocols: Assessing Dasatinib and M6 Metabolite Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib (B193332) is a potent oral tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The extent of plasma protein binding is a critical pharmacokinetic parameter that influences the distribution, metabolism, and efficacy of drugs. Dasatinib is known to be highly bound to plasma proteins.[1][2] Its metabolic profile includes several metabolites, with the M6 metabolite, Dasatinib carboxylic acid, being an oxidative derivative.[3][4] Understanding the protein binding characteristics of both the parent drug and its major metabolites is crucial for a comprehensive assessment of its clinical pharmacology.

These application notes provide a detailed protocol for assessing the in vitro plasma protein binding of Dasatinib and its M6 metabolite using the equilibrium dialysis method. Additionally, it summarizes available quantitative data and illustrates the relevant signaling pathways and experimental workflows.

Data Presentation

Compound% Protein Binding (Human Plasma)Major Binding ProteinsReference
Dasatinib~96%Albumin[1]
Active Metabolite (unspecified)~93%Not Specified[1]
Dasatinib M6 (Dasatinib carboxylic acid)Data not availableNot Specified

Experimental Protocols

The gold standard for determining the extent of drug binding to plasma proteins is the equilibrium dialysis method. This technique separates the free drug from the protein-bound drug using a semipermeable membrane.

Protocol: In Vitro Plasma Protein Binding Assessment by Equilibrium Dialysis

1. Materials and Reagents:

  • Dasatinib and Dasatinib M6 metabolite (analytical grade)

  • Human plasma (pooled, anticoagulated with heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis apparatus (e.g., 96-well plate-based system with dialysis membrane inserts, MWCO 5-10 kDa)

  • Orbital shaker with temperature control

  • LC-MS/MS system for bioanalysis

  • Acetonitrile (ACN) and other organic solvents (HPLC grade)

  • Internal standard (IS) for LC-MS/MS analysis

2. Experimental Procedure:

  • Preparation of Dialysis Unit:

    • Hydrate the dialysis membranes according to the manufacturer's instructions.

    • Assemble the dialysis units, ensuring no leaks between the plasma and buffer chambers.

  • Sample Preparation:

    • Prepare stock solutions of Dasatinib and its M6 metabolite in a suitable organic solvent (e.g., DMSO).

    • Spike the human plasma with the test compounds to achieve the desired final concentrations (e.g., 1 µM and 10 µM). The final concentration of the organic solvent in the plasma should be minimal (<1%) to avoid protein denaturation.

  • Equilibrium Dialysis:

    • Add a precise volume of the spiked plasma (e.g., 150 µL) to the plasma chamber of the dialysis unit.

    • Add a corresponding volume of PBS (e.g., 150 µL) to the buffer chamber.

    • Seal the dialysis plate to prevent evaporation.

    • Incubate the plate on an orbital shaker at 37°C for a predetermined time (typically 4-24 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined in a preliminary experiment.

  • Sample Collection and Analysis:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • To account for matrix effects in the LC-MS/MS analysis, mix the buffer sample with an equal volume of blank plasma and the plasma sample with an equal volume of PBS.

    • Precipitate the proteins by adding a sufficient volume of cold ACN containing the internal standard to all samples.

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

    • Analyze the concentrations of Dasatinib and the M6 metabolite in both the plasma and buffer fractions using a validated LC-MS/MS method.

3. Data Analysis:

The percentage of protein binding is calculated using the following formula:

% Protein Binding = [ (Cplasma - Cbuffer) / Cplasma ] x 100

Where:

  • Cplasma is the concentration of the compound in the plasma chamber at equilibrium.

  • Cbuffer is the concentration of the compound in the buffer chamber at equilibrium (representing the unbound fraction).

Mandatory Visualizations

Signaling Pathways of Dasatinib

Dasatinib is a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of BCR-ABL and SRC family kinases, which are crucial drivers in certain leukemias. Additionally, Dasatinib has been shown to modulate other signaling pathways, including the JAK-STAT, MAPK, and PI3K-AKT pathways.

G Dasatinib Signaling Pathway Inhibition cluster_bcr_abl BCR-ABL Pathway cluster_src SRC Family Kinase Pathway Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL Inhibits SRC SRC Family (SRC, LCK, FYN) Dasatinib->SRC Inhibits Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos STAT5 STAT5 BCR_ABL->STAT5 PI3K_AKT PI3K/AKT BCR_ABL->PI3K_AKT Ras Ras Grb2_Sos->Ras Raf_MEK_ERK Raf/MEK/ERK Ras->Raf_MEK_ERK Cell Proliferation, Survival Cell Proliferation, Survival Raf_MEK_ERK->Cell Proliferation, Survival STAT5->Cell Proliferation, Survival PI3K_AKT->Cell Proliferation, Survival FAK FAK SRC->FAK Paxillin Paxillin FAK->Paxillin Integrin_Signaling Integrin Signaling Paxillin->Integrin_Signaling Cell Adhesion, Migration Cell Adhesion, Migration Integrin_Signaling->Cell Adhesion, Migration

Caption: Dasatinib inhibits BCR-ABL and SRC kinase pathways.

Experimental Workflow for Protein Binding Assessment

The following diagram outlines the key steps in the equilibrium dialysis workflow for determining the plasma protein binding of Dasatinib and its M6 metabolite.

G Equilibrium Dialysis Workflow cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis Prep_Compounds Prepare Dasatinib & M6 Stock Solutions Spike_Plasma Spike Human Plasma Prep_Compounds->Spike_Plasma Load_Samples Load Plasma & Buffer Spike_Plasma->Load_Samples Prep_Dialysis Prepare Dialysis Unit Prep_Dialysis->Load_Samples Incubate Incubate at 37°C with Shaking Load_Samples->Incubate Collect_Samples Collect Aliquots from Plasma & Buffer Chambers Incubate->Collect_Samples Protein_Precip Protein Precipitation with ACN + IS Collect_Samples->Protein_Precip LC_MSMS LC-MS/MS Analysis Protein_Precip->LC_MSMS Calculate Calculate % Protein Binding LC_MSMS->Calculate

Caption: Workflow for determining protein binding via equilibrium dialysis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ion Suppression for Dasatinib Metabolite M6 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues with the Dasatinib metabolite M6 during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for the analysis of Dasatinib M6?

A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte, in this case, the this compound, is reduced by the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method. M6, being a carboxylic acid, can be particularly susceptible to ion suppression in biological matrices like plasma.

Q2: What are the common causes of ion suppression for M6?

A2: The primary causes of ion suppression for M6 in biological samples include:

  • Matrix Effects: Endogenous components of the biological matrix (e.g., plasma, urine), such as phospholipids (B1166683), salts, and other metabolites, can co-elute with M6 and interfere with its ionization.

  • Mobile Phase Composition: The choice of organic solvent, pH, and additives in the mobile phase can significantly impact the ionization efficiency of the acidic M6 metabolite.

  • Sample Preparation: Inadequate cleanup of the sample can leave behind high concentrations of interfering substances.

  • High Analyte Concentration: At high concentrations, analytes can cause self-suppression.

Q3: How can I determine if ion suppression is affecting my M6 signal?

A3: A common method to assess ion suppression is the post-extraction spike experiment. This involves comparing the signal response of M6 spiked into a blank, extracted sample matrix to the response of M6 in a neat solution (e.g., mobile phase). A lower signal in the matrix sample indicates ion suppression.

Q4: Is it better to analyze the carboxylic acid metabolite M6 in positive or negative ionization mode?

A4: Carboxylic acids like M6 are generally more readily deprotonated and are therefore often analyzed in negative ion mode electrospray ionization (ESI) to form the [M-H]⁻ ion. However, the choice of ionization mode should be empirically determined, as derivatization or adduction in positive mode can sometimes yield better sensitivity.

Troubleshooting Guide

Problem: Low or no signal for Dasatinib M6

This guide provides a systematic approach to troubleshooting poor signal intensity for the Dasatinib M6 metabolite, which is often attributed to ion suppression.

Step 1: Evaluate and Optimize Sample Preparation

Inadequate sample cleanup is a leading cause of ion suppression. The choice of sample preparation technique can significantly impact the cleanliness of the final extract.

Quantitative Impact of Sample Preparation on Dasatinib Signal

While specific data for the M6 metabolite is limited, a study on the parent drug Dasatinib provides valuable insights into the effectiveness of different sample preparation methods in reducing matrix effects. The trends observed for Dasatinib are generally applicable to its metabolites.

Sample Preparation MethodRecovery Rate for Dasatinib (%)Matrix Effect (Factor)Interpretation of Matrix Effect
Protein Precipitation (PPT) >80%High (potential for significant ion suppression)Simple and fast, but least effective at removing interfering phospholipids and salts.
Solid-Phase Extraction (SPE) - Reversed-Phase (HLB) <80%ModerateLower recovery for Dasatinib, suggesting it may not be the optimal SPE sorbent.
Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange (MCX) >80%High (>2)High recovery but also significant matrix effects, indicating co-elution of interfering compounds.
Supported Liquid Extraction (SLE) >80%MinimalGood recovery with the least amount of matrix effects, making it a favorable option.

Experimental Protocols

  • Protein Precipitation (PPT):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Loading: Load 100 µL of the plasma sample onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute Dasatinib and its metabolites with 1 mL of methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Liquid-Liquid Extraction (LLE):

    • To 100 µL of plasma, add 500 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 2 minutes.

    • Centrifuge at 5,000 x g for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute in the mobile phase.

Step 2: Optimize Chromatographic Conditions

If ion suppression persists after optimizing sample preparation, the next step is to improve the chromatographic separation of M6 from co-eluting matrix components.

  • Modify the Mobile Phase Gradient: A shallower gradient can improve the resolution between M6 and interfering peaks.

  • Change the Stationary Phase: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column.

  • Adjust Mobile Phase pH: For the carboxylic acid M6, analyzing in negative ion mode, a mobile phase with a slightly basic pH (e.g., using ammonium (B1175870) bicarbonate or ammonium hydroxide (B78521) as an additive) can improve deprotonation and signal response. However, this must be balanced with chromatographic retention and column stability. Conversely, for positive ion mode, acidic modifiers are generally used.

  • Mobile Phase Additives:

    • For Negative Ion Mode: While acidic modifiers like formic acid are common in reversed-phase chromatography, they can suppress the ionization of acidic compounds. Consider using a weaker acid like acetic acid at a low concentration (0.05-0.1%) or a volatile buffer like ammonium acetate (B1210297) or ammonium bicarbonate.[1]

    • For Positive Ion Mode: Formic acid (0.1%) is a common choice to promote protonation.

Step 3: Adjust Mass Spectrometer Source Parameters

Fine-tuning the ESI source parameters can help to mitigate ion suppression.

  • Optimize Gas Flows: Increase the nebulizer and drying gas flow rates to improve desolvation and reduce the formation of large droplets that are more susceptible to matrix effects.

  • Adjust Source Temperature: Increase the source temperature to aid in the evaporation of solvents and reduce the impact of non-volatile matrix components.

  • Modify Capillary Voltage: Optimize the capillary voltage to ensure stable and efficient ionization of M6.

Step 4: Consider Advanced Techniques

If the above steps do not sufficiently resolve the ion suppression, more advanced strategies can be employed:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS) for M6: A SIL-IS will co-elute with M6 and experience the same degree of ion suppression, allowing for accurate correction during quantification.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression. However, this may compromise the limit of detection.

  • Derivatization: Chemically modifying the carboxylic acid group of M6 can improve its chromatographic properties and ionization efficiency, moving it away from regions of ion suppression.

Visualizing the Process

Dasatinib Metabolic Pathway to M6

Dasatinib_Metabolism Dasatinib Dasatinib M6 M6 (Carboxylic Acid) Dasatinib->M6 Oxidation Enzyme Cytosolic Oxidoreductase Enzyme->M6

Caption: Metabolic pathway of Dasatinib to its M6 metabolite.

Troubleshooting Workflow for Ion Suppression

Ion_Suppression_Troubleshooting Start Low M6 Signal SamplePrep Optimize Sample Preparation (SPE, LLE, or SLE over PPT) Start->SamplePrep Check1 Signal Improved? SamplePrep->Check1 Chromatography Optimize Chromatography (Gradient, Column, Mobile Phase pH) Check1->Chromatography No End Problem Resolved Check1->End Yes Check2 Signal Improved? Chromatography->Check2 MS_Source Adjust MS Source Parameters (Gas Flow, Temperature) Check2->MS_Source No Check2->End Yes Check3 Signal Improved? MS_Source->Check3 Advanced Advanced Techniques (SIL-IS, Dilution, Derivatization) Check3->Advanced No Check3->End Yes Advanced->End

Caption: A stepwise workflow for troubleshooting ion suppression of Dasatinib M6.

References

Technical Support Center: Optimizing Chromatographic Separation of Dasatinib and its Acidic Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the chromatographic separation of Dasatinib (B193332) and its acidic metabolites. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and established experimental protocols to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary acidic metabolites of Dasatinib?

A1: The main acidic metabolite of Dasatinib identified in human metabolism is M6, a carboxylic acid derivative formed by the oxidation of the N-hydroxyethyl side chain.[1][2][3] Additionally, forced degradation studies under acidic conditions can generate other acidic degradants.[4][5][6]

Q2: Why is the separation of Dasatinib and its acidic metabolites challenging?

A2: The separation can be challenging due to the significant polarity difference between the basic parent drug, Dasatinib, and its acidic metabolites. Acidic metabolites, being more polar, tend to have poor retention on traditional reversed-phase columns under neutral pH conditions, often eluting in the solvent front with poor peak shape.

Q3: What type of chromatographic column is best suited for this separation?

A3: Reversed-phase C18 columns are the most commonly used stationary phases for the separation of Dasatinib and its metabolites.[4][7][8][9] The choice of a specific C18 column can influence selectivity, and it is advisable to screen columns from different manufacturers.

Q4: How does mobile phase pH affect the separation?

A4: Mobile phase pH is a critical parameter. To achieve good retention and peak shape for both the basic Dasatinib and its acidic metabolites, a mobile phase pH around 5.0-6.0 is often optimal.[7][8] At this pH, the acidity of the metabolites is suppressed, increasing their retention on a C18 column, while Dasatinib remains sufficiently protonated for good peak shape.

Q5: What are the typical organic modifiers and buffers used?

A5: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers used in the mobile phase.[7][8] Buffers such as phosphate (B84403) and ammonium (B1175870) acetate (B1210297) are frequently employed to control the mobile phase pH and improve peak shape.[7][8][9]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of Dasatinib and its acidic metabolites in a question-and-answer format.

Problem 1: Poor retention of acidic metabolites (eluting near the void volume).

  • Question: My acidic metabolites are eluting very early in the chromatogram with little to no retention. What should I do?

  • Answer:

    • Decrease Mobile Phase pH: Lowering the pH of the mobile phase (e.g., towards pH 3-4) will suppress the ionization of the carboxylic acid group on the metabolites, making them less polar and increasing their retention on a reversed-phase column.

    • Decrease Organic Solvent Strength: Reduce the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase at the beginning of your gradient or in your isocratic method.

    • Consider a More Retentive Stationary Phase: If the above adjustments are insufficient, consider using a column with a higher carbon load or a different C18 chemistry that provides stronger hydrophobic interactions.

Problem 2: Tailing peaks for Dasatinib or its metabolites.

  • Question: I am observing significant peak tailing for one or more of my analytes. How can I improve the peak shape?

  • Answer:

    • Adjust Mobile Phase pH: For the basic compound Dasatinib, a mobile phase pH below its pKa will ensure it is in its protonated form, which generally leads to better peak shape. For acidic metabolites, a lower pH can also improve peak shape by preventing interactions with residual silanols on the stationary phase.

    • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask residual silanol (B1196071) groups on the silica-based stationary phase, reducing secondary interactions that cause tailing.

    • Use a High-Purity, End-capped Column: Modern, high-purity silica (B1680970) columns with proper end-capping have fewer exposed silanol groups, minimizing tailing for basic compounds.

    • Add an Ion-Pairing Reagent: In challenging cases, a small amount of an ion-pairing reagent can be added to the mobile phase to improve the peak shape of ionic analytes.

Problem 3: Co-elution of Dasatinib and its acidic metabolites.

  • Question: I am unable to achieve baseline separation between Dasatinib and one of its acidic metabolites. What parameters can I adjust?

  • Answer:

    • Optimize the Gradient Profile: If using a gradient, adjust the slope. A shallower gradient will provide more time for the components to separate.

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation due to different solvent-analyte interactions.

    • Modify the Mobile Phase pH: Fine-tuning the pH can alter the ionization state of both Dasatinib and its acidic metabolites, which can significantly impact their retention times and potentially improve resolution.

    • Screen Different Columns: The selectivity of the separation is highly dependent on the stationary phase chemistry. Trying C18 columns from different manufacturers or even a different type of stationary phase (e.g., phenyl-hexyl) may provide the necessary resolution.

Problem 4: Inconsistent retention times.

  • Question: My retention times are shifting between injections. What could be the cause?

  • Answer:

    • Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

    • Check for Leaks: Any leaks in the HPLC system can cause fluctuations in pressure and flow rate, leading to variable retention times.

    • Verify Mobile Phase Preparation: Inconsistent preparation of the mobile phase, particularly the buffer concentration and pH, can lead to retention time drift.

    • Control Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven will ensure a stable operating temperature.

Experimental Protocols

Below are detailed methodologies for HPLC analysis of Dasatinib and its metabolites, summarized from published literature.

Table 1: HPLC Method Parameters for Dasatinib and Impurities/Metabolites

ParameterMethod 1[7]Method 2[8]Method 3[4][6]
Stationary Phase Inertsil ODS 3V (150 x 4.6 mm, 5 µm)Sunniest C18 (250 x 4.6 mm, 5 µm)Kinetex C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A Potassium dihydrogen phosphate buffer with sodium-1-octane sulphonic acid, pH 6.020 mM Ammonium acetate buffer, pH 5.01.36 g/L KH2PO4 in water, pH 7.8
Mobile Phase B AcetonitrileMethanol:Buffer:Acetonitrile (90:5:5 v/v/v)Acetonitrile
Gradient Program GradientGradientGradient
Flow Rate 1.0 mL/min1.2 mL/min0.9 mL/min
Column Temperature 50°C35°C45°C
Detection Wavelength 315 nm310 nm305 nm
Injection Volume 20 µL15 µLNot Specified

Data Presentation

The following table summarizes key chromatographic data from a representative study.

Table 2: Example Chromatographic Data

CompoundRetention Time (min)Tailing FactorTheoretical Plates
Acidic Metabolite 14.81.28500
Dasatinib12.51.112000
Impurity A15.21.311500

Note: The data in this table is illustrative and will vary depending on the specific method and instrumentation used.

Visualizations

Experimental Workflow for Method Development

experimental_workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation & Analysis A Prepare Standard Solutions (Dasatinib & Metabolites) C Select Column (e.g., C18) A->C B Prepare Mobile Phases (Aqueous Buffer & Organic) D Optimize Mobile Phase (pH, Organic %) B->D C->D E Optimize Gradient Profile D->E F Set Flow Rate & Temperature E->F G System Suitability Testing F->G G->D Fail H Inject Sample G->H Pass I Data Acquisition & Analysis H->I

Caption: Workflow for HPLC method development and optimization.

Troubleshooting Decision Tree for Poor Peak Shape

troubleshooting_peak_shape cluster_check1 Initial Checks cluster_solution1 Solutions cluster_check2 Mobile Phase Optimization cluster_check3 Hardware & Column Start Poor Peak Shape (Tailing or Fronting) A1 Check for Column Overload Start->A1 A2 Is Sample Solvent Stronger than Mobile Phase? A1->A2 No S1 Dilute Sample A1->S1 Yes S2 Dissolve Sample in Initial Mobile Phase A2->S2 Yes B1 Adjust Mobile Phase pH A2->B1 No B2 Increase Buffer Concentration B1->B2 C1 Check for System Leaks or Dead Volume B2->C1 C2 Use High-Purity, End-capped Column C1->C2 C3 Replace Column if Old C2->C3

Caption: Decision tree for troubleshooting poor peak shape.

Relationship Between Chromatographic Parameters and Separation Quality

parameter_relationships cluster_params Adjustable Parameters cluster_quality Separation Quality Metrics MobilePhase Mobile Phase (pH, % Organic) Resolution Resolution MobilePhase->Resolution Retention Retention Time MobilePhase->Retention PeakShape Peak Shape MobilePhase->PeakShape Column Stationary Phase (Chemistry, Dimensions) Column->Resolution Column->Retention Column->PeakShape FlowRate Flow Rate FlowRate->Retention AnalysisTime Analysis Time FlowRate->AnalysisTime Temperature Temperature Temperature->Retention Temperature->PeakShape Resolution->Retention Resolution->PeakShape

Caption: Interplay of parameters affecting separation quality.

References

Navigating the Challenges of Dasatinib M6 Recovery: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the sample extraction of Dasatinib (B193332) M6, an oxidative metabolite of the tyrosine kinase inhibitor Dasatinib. Low or inconsistent recovery of this analyte can significantly impact the accuracy and reliability of pharmacokinetic and bioanalytical studies. This guide offers practical solutions and detailed protocols to optimize your extraction workflow.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting Dasatinib M6 from plasma samples?

A1: The primary challenges in extracting Dasatinib M6 stem from its physicochemical properties. As the carboxylic acid metabolite of Dasatinib, M6 is more polar than the parent drug. This polarity can lead to poor partitioning into traditional organic solvents used in liquid-liquid extraction (LLE) and potential breakthrough in solid-phase extraction (SPE) if the sorbent and wash steps are not optimized. Additionally, like its parent compound, Dasatinib M6's solubility is pH-dependent, which can influence its extraction efficiency.

Q2: Which extraction technique is generally recommended for Dasatinib M6?

A2: While protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can all be employed, SPE is often favored for its ability to provide cleaner extracts and higher recovery for a broad range of analytes, including metabolites. A validated LC-MS/MS method for Dasatinib and two of its active metabolites reported recoveries of over 79% using SPE.[1] However, the optimal method will depend on the specific matrix, required sensitivity, and available equipment.

Q3: How does pH influence the recovery of Dasatinib M6?

Q4: Can Dasatinib M6 be unstable during the extraction process?

A4: While the provided search results indicate good stability of Dasatinib and its metabolites in human plasma under various storage conditions (room temperature for at least 22 hours, frozen at -20°C for at least 123 days, and after multiple freeze-thaw cycles), the potential for degradation during the extraction process itself should not be overlooked.[1] Exposure to harsh pH conditions or prolonged processing times at room temperature could potentially lead to degradation. It is recommended to perform stability assessments as part of method validation.

Troubleshooting Guides

Low or inconsistent recovery of Dasatinib M6 can be a frustrating obstacle. The following guides provide a structured approach to troubleshooting common issues with different extraction methods.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method, but it can sometimes result in lower recovery for more polar metabolites and significant matrix effects.

Problem: Low Recovery of Dasatinib M6

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Precipitation Solvent Test different organic solvents such as acetonitrile (B52724), methanol (B129727), or acetone, and their mixtures with water.Improved precipitation of proteins and better partitioning of Dasatinib M6 into the supernatant.
Incomplete Protein Precipitation Ensure a sufficient volume of cold organic solvent is added (typically 3:1 or 4:1 ratio of solvent to plasma). Vortex thoroughly and allow sufficient incubation time at a low temperature (e.g., -20°C).A clear supernatant and a well-formed protein pellet, leading to better recovery and reduced matrix effects.
Analyte Co-precipitation Optimize the pH of the sample before adding the precipitation solvent. For an acidic metabolite like M6, a slightly basic pH may improve its solubility in the supernatant.Reduced loss of Dasatinib M6 with the precipitated proteins.
Analyte Adsorption to Labware Use low-binding polypropylene (B1209903) tubes and pipette tips.Minimized loss of the analyte due to non-specific binding.
Liquid-Liquid Extraction (LLE)

LLE is a classic technique that relies on the differential solubility of the analyte between two immiscible phases.

Problem: Low Recovery of Dasatinib M6

Potential Cause Troubleshooting Step Expected Outcome
Poor Partitioning into Organic Phase Adjust the pH of the aqueous sample to suppress the ionization of the carboxylic acid group of M6 (acidify the sample).Increased lipophilicity of M6, leading to better partitioning into the organic solvent.
Inappropriate Extraction Solvent Screen a panel of organic solvents with varying polarities (e.g., ethyl acetate (B1210297), methyl tert-butyl ether (MTBE), dichloromethane, and mixtures thereof).Identification of a solvent system that provides optimal partitioning for Dasatinib M6.
Insufficient Mixing/Emulsion Formation Optimize the vortexing time and speed. If emulsions form, try centrifugation at higher speeds or for longer durations. Adding salt to the aqueous phase can also help break emulsions.Efficient mass transfer of the analyte into the organic phase without the formation of problematic emulsions.
Analyte Degradation Minimize extraction time and avoid exposure to extreme pH or high temperatures.Preservation of Dasatinib M6 integrity throughout the extraction process.
Solid-Phase Extraction (SPE)

SPE offers high selectivity and can yield very clean extracts, but requires careful method development.

Problem: Low Recovery of Dasatinib M6

Potential Cause Troubleshooting Step Expected Outcome
Analyte Breakthrough During Loading/Washing Optimize the pH of the sample load and wash solutions to ensure the analyte is retained on the sorbent. For a mixed-mode or anion exchange sorbent, a lower pH during loading will ensure the carboxylic acid is protonated and retained.Strong retention of Dasatinib M6 on the SPE cartridge.
Incomplete Elution Optimize the composition and pH of the elution solvent. For an acidic metabolite, a basic elution solvent will deprotonate the carboxylic acid, disrupting its interaction with a reversed-phase sorbent and facilitating elution.Complete recovery of the analyte from the SPE sorbent in a minimal volume.
Inappropriate Sorbent Chemistry Screen different SPE sorbents (e.g., reversed-phase C18, mixed-mode cation/anion exchange, polymeric). Given the presence of both a carboxylic acid and basic nitrogen atoms, a mixed-mode sorbent may be ideal.Selection of a sorbent that provides the best retention and selective elution of Dasatinib M6.
Channeling or Clogging of the Cartridge Ensure the sample is free of particulates before loading. Load the sample at a slow and consistent flow rate.Uniform flow through the sorbent bed, ensuring optimal interaction between the analyte and the stationary phase.

Quantitative Data Summary

While specific recovery data for Dasatinib M6 is limited in the provided search results, the following table summarizes recovery data for the parent drug, Dasatinib, using various extraction methods. This can serve as a starting point for optimizing the extraction of its metabolite.

Extraction Method Analyte Matrix Recovery (%) Reference
Protein Precipitation (Acetonitrile)DasatinibHuman Plasma106.6 ± 4.7[2]
Liquid-Liquid Extraction (Ethyl Acetate)DasatinibHuman Plasma63.7 - 71.8[3]
Solid-Phase Extraction (Oasis HLB)DasatinibHuman Plasma>79[1]
Solid-Phase ExtractionDasatinibSerum92.9 - 96.0[4]

Experimental Protocols

The following are generalized protocols that can be adapted and optimized for the extraction of Dasatinib M6.

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma sample in a polypropylene microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 200 µL of plasma sample in a glass tube, add the internal standard.

  • Add 50 µL of 0.1 M HCl to acidify the sample.

  • Add 1 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized based on the specific SPE sorbent used.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 100 mM phosphate (B84403) buffer at pH 6.0.

  • Loading: Pre-treat 500 µL of plasma by adding the internal standard and diluting 1:1 with the equilibration buffer. Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of a weak organic wash (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute Dasatinib M6 with 1 mL of a suitable elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis.

Visualizing the Workflow and Signaling Pathways

To further aid in understanding the experimental process and the biological context of Dasatinib, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (e.g., Acetonitrile) is->ppt Choose One Method lle Liquid-Liquid Extraction (e.g., Ethyl Acetate, pH adjustment) is->lle Choose One Method spe Solid-Phase Extraction (e.g., Mixed-Mode) is->spe Choose One Method vortex Vortex ppt->vortex lle->vortex supernatant Collect Supernatant/ Organic Layer spe->supernatant centrifuge Centrifuge vortex->centrifuge vortex->centrifuge centrifuge->supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms data Data Acquisition and Quantification lcms->data BCR_ABL_Pathway cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2_Sos Grb2/SOS BCR_ABL->Grb2_Sos PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Increased Proliferation ERK->Proliferation Adhesion Altered Adhesion ERK->Adhesion Akt AKT PI3K->Akt mTOR mTOR Akt->mTOR Survival Increased Survival mTOR->Survival STAT5->Survival Src_Pathway cluster_downstream_src Downstream Effectors cluster_outcomes_src Cellular Processes Src Src Kinase FAK FAK Src->FAK PI3K_Akt PI3K/Akt Src->PI3K_Akt RAS_MAPK RAS/MAPK Src->RAS_MAPK STAT3 STAT3 Src->STAT3 Dasatinib Dasatinib Dasatinib->Src Inhibits Migration Cell Migration & Invasion FAK->Migration Proliferation_Survival Proliferation & Survival PI3K_Akt->Proliferation_Survival RAS_MAPK->Proliferation_Survival Angiogenesis Angiogenesis STAT3->Angiogenesis

References

addressing matrix effects in the quantification of Dasatinib M6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Dasatinib and its active metabolite, M6.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in LC-MS/MS bioanalysis?

A1: The matrix effect is the alteration of ionization efficiency for an analyte by the presence of co-eluting, often undetected, components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (a decrease in the analyte's signal) or ion enhancement (an increase in the analyte's signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][2]

Q2: Why is it crucial to address matrix effects when quantifying Dasatinib M6?

A2: Dasatinib M6, an oxidative metabolite of Dasatinib, requires accurate quantification in pharmacokinetic and toxicokinetic studies.[3][4] Undetected matrix effects can lead to erroneous concentration measurements, potentially resulting in incorrect assessments of drug metabolism, safety, and efficacy. Regulatory bodies like the FDA and EMA require the evaluation of matrix effects during bioanalytical method validation.[5][6]

Q3: What are the common sources of matrix effects in plasma or serum samples?

A3: Matrix effects in plasma and serum can originate from a variety of endogenous and exogenous sources. Endogenous components include phospholipids, salts, proteins, and lipids. Exogenous sources can include anticoagulants (like Li-heparin), polymers from plastic tubes, and co-administered drugs.[7]

Q4: How can a stable isotope-labeled internal standard (SIL-IS) help mitigate matrix effects for Dasatinib M6?

A4: A SIL-IS, such as Dasatinib-d8, is considered the gold standard for mitigating matrix effects.[8] Because a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar degrees of ion suppression or enhancement.[9] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise quantification.[10][11]

Q5: What are the regulatory expectations regarding matrix effect assessment?

A5: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have guidelines that mandate the assessment of matrix effects during bioanalytical method validation.[1][5][6] The EMA guideline, for instance, is more prescriptive, and its adoption has led to a harmonized approach in the bioanalytical community for evaluating matrix effects.[3] The validation should demonstrate that the matrix does not interfere with the accuracy, precision, and selectivity of the assay.[5][6]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results for Dasatinib M6 quantification.

This issue often points towards unaddressed matrix effects. The following troubleshooting steps can help identify and mitigate the problem.

Step 1: Assess the Matrix Effect Qualitatively using Post-Column Infusion.

This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.

  • Experimental Protocol: Post-Column Infusion

    • Prepare a standard solution of Dasatinib M6 at a concentration that provides a stable and moderate signal.

    • Set up the LC-MS/MS system as you would for your standard analysis.

    • Using a T-connector, infuse the Dasatinib M6 standard solution at a constant, low flow rate into the mobile phase stream between the analytical column and the mass spectrometer ion source.

    • Inject a blank, extracted matrix sample (e.g., plasma from at least six different sources) onto the column.

    • Monitor the signal of the infused Dasatinib M6. A stable baseline should be observed. Any significant dip or rise in the baseline indicates a region of ion suppression or enhancement, respectively.[11][12]

Step 2: Quantify the Matrix Effect using the Post-Extraction Spike Method.

This method provides a quantitative measure of the matrix effect.

  • Experimental Protocol: Post-Extraction Spike

    • Extract a blank matrix sample.

    • Spike the extracted blank matrix with a known concentration of Dasatinib M6 (e.g., at low and high QC levels). This is your "post-spiked sample."

    • Prepare a neat solution of Dasatinib M6 in the reconstitution solvent at the same concentration as the post-spiked sample.

    • Analyze both the post-spiked sample and the neat solution by LC-MS/MS.

    • Calculate the matrix factor (MF) using the following formula:

      • MF = (Peak Area in Post-Spiked Sample) / (Peak Area in Neat Solution)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no matrix effect.

    • To account for the variability between different biological sources, this should be repeated with at least six different lots of the matrix.[13]

Step 3: Implement Mitigation Strategies.

Based on the assessment, choose an appropriate strategy to minimize the matrix effect.

  • Workflow for Mitigating Matrix Effects

cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_validation Validation Assess Assess Matrix Effect (Post-Column Infusion & Post-Extraction Spike) Significant_ME Is Matrix Effect Significant? Assess->Significant_ME Use_SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Significant_ME->Use_SIL_IS Yes No_Issue No Significant Matrix Effect Proceed with Validation Significant_ME->No_Issue No Optimize_Cleanup Optimize Sample Cleanup (SPE, LLE) Use_SIL_IS->Optimize_Cleanup Optimize_Chroma Optimize Chromatography (Change column, mobile phase, gradient) Optimize_Cleanup->Optimize_Chroma Dilute_Sample Dilute Sample Optimize_Chroma->Dilute_Sample Revalidate Re-validate Method Dilute_Sample->Revalidate

Caption: Troubleshooting workflow for addressing matrix effects.

Issue 2: Poor recovery of Dasatinib M6 during sample preparation.

Low recovery can lead to poor sensitivity and inaccurate quantification.

Step 1: Evaluate Extraction Recovery.

  • Experimental Protocol: Extraction Recovery Assessment

    • Prepare a set of pre-spiked samples by adding Dasatinib M6 to a blank matrix before the extraction process.

    • Prepare a set of post-spiked samples by adding Dasatinib M6 to the extracted blank matrix after the extraction process.

    • Analyze both sets of samples.

    • Calculate the extraction recovery percentage:

      • Recovery (%) = (Mean Peak Area of Pre-Spiked Samples / Mean Peak Area of Post-Spiked Samples) x 100

Step 2: Optimize the Sample Preparation Method.

  • Protein Precipitation (PPT): While simple, it may not be sufficient to remove all interfering substances, potentially leading to significant matrix effects.[7]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT. Experiment with different organic solvents and pH conditions to optimize the extraction of Dasatinib M6.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can be highly selective. Experiment with different sorbents (e.g., reversed-phase, ion-exchange) and wash/elution solvents to maximize recovery and minimize matrix components. For Dasatinib and its active metabolites, solid phase extraction on Oasis HLB 96-well plates has been shown to be effective.[10]

Quantitative Data Summary

The following table summarizes representative data on recovery and matrix effects for Dasatinib from published literature. It is crucial to perform these validation experiments for Dasatinib M6 specifically within your laboratory.

AnalyteSample PreparationInternal StandardRecovery (%)Matrix EffectReference
DasatinibSolid Phase ExtractionStable Labeled IS>79%Minimal (IS normalized)[10]
DasatinibProtein PrecipitationDasatinib-d8~109%Not explicitly stated[13]
DasatinibLiquid-Liquid ExtractionLopinavirNot explicitly statedMean normalized matrix factor of 0.71[14]

Key Experimental Workflows

Post-Column Infusion Setup

cluster_lc LC System cluster_infusion Infusion System LC_Pump LC Pump Autosampler Autosampler (Inject Blank Extract) LC_Pump->Autosampler Column Analytical Column Autosampler->Column T_Connector Column->T_Connector Syringe_Pump Syringe Pump (Analyte Solution) Syringe_Pump->T_Connector MS Mass Spectrometer T_Connector->MS

Caption: Diagram of a post-column infusion experimental setup.

Standard Addition (Post-Extraction Spike) Workflow

cluster_sample_prep Sample Preparation cluster_spiking Spiking cluster_neat Neat Solution cluster_analysis Analysis & Calculation Blank_Matrix Blank Matrix Extract Extract Blank Matrix Blank_Matrix->Extract Spike Spike with Analyte (Post-Extraction) Extract->Spike Analyze Analyze Both Samples by LC-MS/MS Spike->Analyze Neat_Sol Prepare Neat Solution (Analyte in Solvent) Neat_Sol->Analyze Calculate Calculate Matrix Factor Analyze->Calculate

References

selection of an appropriate internal standard for Dasatinib M6 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of an appropriate internal standard (IS) for the quantitative analysis of Dasatinib M6, an oxidative metabolite of Dasatinib, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it critical for the analysis of Dasatinib M6?

An internal standard is a compound of known concentration that is added to all samples, including calibration standards, quality controls, and unknown study samples, before sample processing. Its purpose is to correct for the variability inherent in the analytical process, such as inconsistencies in sample preparation, injection volume, and instrument response (e.g., ion suppression or enhancement in the mass spectrometer). By normalizing the signal of the analyte (Dasatinib M6) to the signal of the internal standard, the accuracy and precision of the quantitative results are significantly improved.

Q2: What are the ideal characteristics of an internal standard for Dasatinib M6 analysis?

The ideal internal standard for Dasatinib M6 should:

  • Be structurally and physicochemically very similar to Dasatinib M6 to ensure similar behavior during sample extraction and chromatographic separation.

  • Have a different mass-to-charge ratio (m/z) to be distinguishable from Dasatinib M6 by the mass spectrometer.

  • Co-elute or elute very closely with Dasatinib M6 to experience similar matrix effects.

  • Be of high purity and not contain any of the analyte.

  • Be stable throughout the entire analytical process.

The gold standard for an internal standard in LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte itself (e.g., Dasatinib M6-d4, ¹³C₃-Dasatinib M6).

Q3: Is a stable isotope-labeled internal standard for Dasatinib M6 commercially available?

Q4: Can I use the stable isotope-labeled internal standard of the parent drug, Dasatinib-d8, for the quantification of Dasatinib M6?

Using the SIL-IS of the parent drug (Dasatinib-d8) to quantify a metabolite (Dasatinib M6) is a common practice when a dedicated SIL-IS for the metabolite is unavailable. However, this approach has potential limitations and is considered "semi-quantitative" until thoroughly validated. The main challenge is the potential difference in ionization efficiency between the metabolite and the parent drug's SIL-IS, which can lead to biased results.[1]

If Dasatinib-d8 is used, extensive validation is required to demonstrate that it can adequately track the analytical variability of Dasatinib M6. This includes a thorough assessment of matrix effects and extraction recovery.

Q5: What are the alternatives if a stable isotope-labeled internal standard for Dasatinib M6 is not available?

If a SIL-IS for Dasatinib M6 cannot be obtained, the following alternatives can be considered, in order of preference:

  • Custom Synthesis of a SIL-IS for Dasatinib M6: This is the most robust and recommended approach to ensure the highest data quality.

  • Use of a Stable Isotope-Labeled Internal Standard of a Structurally Similar Metabolite: If other stable-isotope labeled metabolites of Dasatinib are available and are structurally more similar to M6 than the parent drug, they could be considered.

  • Use of a Structural Analog: A compound that is not isotopically labeled but has a very similar chemical structure and physicochemical properties to Dasatinib M6 can be used. However, it is less likely to perfectly mimic the behavior of Dasatinib M6 during analysis, especially regarding ionization efficiency.

Q6: How do I validate the chosen internal standard for Dasatinib M6 analysis?

The validation of the internal standard is an integral part of the overall bioanalytical method validation, which should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation experiments include:

  • Selectivity and Specificity: Ensuring no interference from endogenous components in the biological matrix at the retention times of the analyte and the internal standard.

  • Matrix Effect: Assessing the impact of the biological matrix on the ionization of both the analyte and the internal standard. The IS-normalized matrix factor should be close to 1.0.

  • Extraction Recovery: Determining the efficiency of the extraction procedure for both the analyte and the internal standard.

  • Precision and Accuracy: Evaluating the closeness of repeated measurements and the deviation from the nominal concentration.

  • Stability: Assessing the stability of the analyte and the internal standard under various conditions (e.g., freeze-thaw cycles, bench-top, long-term storage).

Troubleshooting Guide

IssuePotential CausesRecommended Actions
High variability in the analyte/IS peak area ratio Inconsistent sample preparation (pipetting errors, inconsistent extraction).Variable matrix effects.Instability of the analyte or IS.Review and optimize the sample preparation procedure.Ensure the IS closely co-elutes with the analyte.Evaluate the stability of the analyte and IS under all relevant conditions.
Weak or absent internal standard signal Incorrect IS concentration.Degradation of the IS.Poor ionization of the IS.Errors in sample preparation (e.g., IS not added).Verify the concentration and preparation of the IS working solution.Assess the stability of the IS in the stock solution and in the biological matrix.Optimize mass spectrometer source conditions.Review sample preparation steps.
Internal standard co-elutes with an interfering peak Insufficient chromatographic separation.Modify the chromatographic conditions (e.g., change the mobile phase composition, gradient, or column) to resolve the interference.
Internal standard shows significant ion suppression or enhancement The IS elutes in a region of the chromatogram with high matrix effects.The chosen IS has a very different ionization efficiency compared to the analyte.Optimize the chromatography to move the elution of the IS to a cleaner region of the chromatogram.If using a structural analog, select one with a more similar chemical structure and ionization properties to the analyte.
Using Dasatinib-d8 for M6 quantification leads to inaccurate results Different ionization efficiencies between Dasatinib-d8 and Dasatinib M6.Different extraction recoveries.Perform a thorough validation to assess the relative response factor between M6 and Dasatinib-d8.If the bias is consistent, a correction factor may be applied, but this is not ideal.The best solution is to use a SIL-IS for M6.

Data Presentation

Table 1: Comparison of Internal Standard Options for Dasatinib M6 Analysis

Internal Standard TypeAdvantagesDisadvantagesRecommendation
Stable Isotope-Labeled Dasatinib M6 Co-elutes with the analyte.Experiences identical matrix effects and extraction recovery.Provides the highest accuracy and precision.May not be commercially available and require custom synthesis.Highly Recommended (Gold Standard)
Stable Isotope-Labeled Dasatinib (Dasatinib-d8) Commercially available.Structurally similar to Dasatinib M6.May have different ionization efficiency and chromatographic behavior compared to M6, potentially leading to biased results.Acceptable with thorough validation. Requires careful evaluation of relative recovery and matrix effects.
Structural Analog May be readily available and cost-effective.Unlikely to perfectly mimic the analyte's behavior during extraction, chromatography, and ionization.Not Recommended for regulated bioanalysis unless other options are not feasible.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This is a general protocol that should be optimized for your specific application.

  • Aliquoting: Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., SIL-Dasatinib M6 or Dasatinib-d8 in methanol) to each tube.

  • Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.

  • Protein Precipitation: Add 400 µL of cold acetonitrile (B52724) to each tube.

  • Vortexing: Vortex the samples vigorously for 2 minutes to precipitate the plasma proteins.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Suggested LC-MS/MS Conditions

These are starting conditions and should be optimized for your instrument and column.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: These need to be determined by infusing pure solutions of Dasatinib M6 and the chosen internal standard. For Dasatinib, a common transition is m/z 488.1 -> 401.1.[2] The transitions for Dasatinib M6 will need to be optimized.

Visualizations

G cluster_0 Internal Standard Selection Workflow A Is a SIL-IS for Dasatinib M6 commercially available? B Yes A->B Yes C No A->C No D Use the SIL-IS for Dasatinib M6. This is the recommended approach. B->D E Consider custom synthesis of SIL-Dasatinib M6. C->E F Is custom synthesis feasible? E->F G Yes F->G Yes H No F->H No G->D I Use Dasatinib-d8 as the IS. H->I J Perform extensive validation to assess potential bias. I->J

Caption: Workflow for the selection of an appropriate internal standard for Dasatinib M6 analysis.

G cluster_1 Dasatinib Signaling Pathway Inhibition Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL SRC_Family SRC Family Kinases (SRC, LCK, FYN) Dasatinib->SRC_Family c_KIT c-KIT Dasatinib->c_KIT PDGFR PDGFR Dasatinib->PDGFR Downstream Downstream Signaling Pathways (e.g., STAT5, PI3K/AKT, RAS/MAPK) BCR_ABL->Downstream SRC_Family->Downstream c_KIT->Downstream PDGFR->Downstream Proliferation Cell Proliferation and Survival Downstream->Proliferation

Caption: Simplified diagram of Dasatinib's mechanism of action, inhibiting key signaling pathways.

References

managing the stability of Dasatinib metabolite M6 in plasma samples during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability of Dasatinib (B193332) and its metabolites, with a focus on the carboxylic acid metabolite M6, in plasma samples during storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What is Dasatinib metabolite M6?

This compound, also known as Dasatinib carboxylic acid, is an oxidative metabolite of Dasatinib.[1] While other metabolites of Dasatinib have shown pharmacological activity, M6 is considered to be more than 10 times less active than the parent compound and is classified as a minor circulating metabolite.[2]

Q2: Is there specific stability data available for this compound in human plasma?

Currently, there is a lack of publicly available studies that specifically report the stability of this compound in human plasma under various storage conditions. While stability data for the parent drug, Dasatinib, and some of its other active metabolites are available, the stability profile of M6 in a biological matrix has not been detailed. One study developed a validated LC-MS/MS assay for Dasatinib and two active metabolites, which included stability assessments, but M6 was not among the analytes.[3]

Q3: What are the general recommendations for storing plasma samples containing Dasatinib and its metabolites?

Based on stability studies of Dasatinib and general best practices for metabolite analysis, the following storage conditions are recommended to ensure the integrity of the analytes:

  • Short-term storage: Plasma samples are generally stable for up to 22 hours at room temperature.[3]

  • Long-term storage: For long-term storage, freezing plasma samples at -20°C or -70°C is recommended. Dasatinib has been shown to be stable for at least 123 days at -20°C and for at least 90 days at -70°C.[3][4]

  • Freeze-thaw cycles: It is crucial to minimize the number of freeze-thaw cycles. Dasatinib and its other measured active metabolites have been found to be stable for at least up to six freeze-thaw cycles.[3] However, as a general precaution, it is advisable to aliquot samples into smaller volumes before freezing to avoid repeated thawing of the entire sample.

Q4: What pre-analytical factors can affect the stability of Dasatinib and its metabolites in plasma?

Several pre-analytical factors can influence the stability of drug metabolites in plasma samples:

  • Sample Collection: Use appropriate anticoagulants (e.g., EDTA, heparin) as specified by the analytical method.

  • Processing Time and Temperature: Process blood samples to plasma as soon as possible after collection. Delays, especially at room temperature, can lead to enzymatic degradation of analytes.

  • Hemolysis: Avoid hemolysis during sample collection and processing as it can release enzymes and other components that may affect analyte stability.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Dasatinib and its metabolites in plasma, with inferred guidance for M6.

Problem Possible Cause Recommended Solution
Low or no detectable M6 concentration Degradation during storage: Improper storage temperature or multiple freeze-thaw cycles may have led to the degradation of M6.Review sample storage history. Ensure adherence to recommended long-term storage at -70°C or colder. For future studies, aliquot samples to minimize freeze-thaw cycles.[3][4]
Inefficient extraction: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be optimal for the recovery of the more polar M6 metabolite.Optimize the extraction procedure. A mixed-mode or hydrophilic-lipophilic balanced (HLB) solid-phase extraction (SPE) may provide better recovery for a range of analytes with varying polarities.
High variability in M6 concentrations between replicates Inconsistent sample handling: Variations in the time between sample collection and processing, or differences in storage conditions for individual samples.Standardize all pre-analytical procedures. Ensure all samples are processed and stored under identical conditions.
Matrix effects in LC-MS/MS analysis: Ion suppression or enhancement caused by other components in the plasma matrix can lead to variability.Use a stable isotope-labeled internal standard for M6 if available. If not, use an analogue that closely mimics the chromatographic and ionization behavior of M6. Perform matrix effect experiments during method validation.
Presence of unexpected peaks interfering with M6 Formation of artifacts: The analytical process itself (e.g., pH of the mobile phase, temperature of the ion source) might be causing the formation of interfering species.Adjust chromatographic conditions (e.g., gradient, mobile phase composition) to separate the interfering peaks from the M6 peak. Optimize mass spectrometry parameters to enhance specificity.
Gradual decrease in M6 concentration in QC samples over time Long-term instability: M6 may be degrading over extended periods even under frozen conditions.While specific long-term stability data for M6 is unavailable, Dasatinib is stable for at least 90 days at -70°C.[4] If a study requires longer storage, a long-term stability assessment for M6 should be conducted by analyzing QC samples at regular intervals.

Data on Dasatinib Stability in Human Plasma

While specific data for M6 is not available, the following tables summarize the stability of the parent drug, Dasatinib, in human plasma, which can serve as a reference.

Table 1: Short-Term (Benchtop) and Autosampler Stability of Dasatinib in Human Plasma

Storage ConditionNominal Concentration (ng/mL)Mean Measured Concentration ± SD (ng/mL)CV (%)Accuracy/RE (%)Reference
Room Temperature (6 hours)1516.7 ± 0.10.45+11.3[4]
Room Temperature (6 hours)210227.4 ± 6.22.72+8.3[4]
Room Temperature33.20 ± 0.123.65+6.67[5]
Room Temperature320341.87 ± 6.952.03+6.84[5]
Autosampler (5°C)1516.3 ± 0.10.67+8.7[4]
Autosampler (5°C)210229.5 ± 6.42.77+9.3[4]
Autosampler (10°C)33.17 ± 0.123.63+5.70[5]
Autosampler (10°C)320337.06 ± 7.812.32+5.33[5]

Table 2: Freeze-Thaw and Long-Term Stability of Dasatinib in Human Plasma

Storage ConditionNominal Concentration (ng/mL)Mean Measured Concentration ± SD (ng/mL)CV (%)Accuracy/RE (%)Reference
3 Freeze-Thaw Cycles (-70°C)1516.0 ± 0.42.24+6.7[4]
3 Freeze-Thaw Cycles (-70°C)210241.1 ± 2.41.00+14.8[4]
Freeze-Thaw Cycles (-70°C)33.05 ± 0.092.80+1.63[5]
Freeze-Thaw Cycles (-70°C)320325.64 ± 4.411.35+1.76[5]
Long-Term at -70°C (90 days)1515.7 ± 0.42.77+4.7[4]
Long-Term at -70°C (90 days)210234.4 ± 4.41.89+11.6[4]
Long-Term at -70°C33.24 ± 0.123.63+8.18[5]
Long-Term at -70°C320342.75 ± 9.092.65+7.11[5]

Experimental Protocols

Protocol: Bioanalytical Method for Dasatinib and Metabolites in Plasma using LC-MS/MS

This protocol is a representative example based on published methods for the analysis of Dasatinib and its metabolites.[3][6]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 100 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled version of Dasatinib).

  • Vortex the sample.

  • Pre-condition an Oasis HLB 96-well SPE plate with methanol (B129727) followed by water.

  • Load the plasma sample onto the SPE plate.

  • Wash the plate with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute Dasatinib and its metabolites with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 or phenyl-hexyl analytical column is suitable.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Positive ion electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Dasatinib, M6, and the internal standard.

3. Method Validation

The analytical method should be fully validated according to regulatory guidelines, including assessments of:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Recovery and Matrix Effects

  • Stability under various conditions (bench-top, freeze-thaw, long-term).

Visualizations

Dasatinib_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Dasatinib Dasatinib M4 M4 (N-dealkylation) Dasatinib->M4 CYP3A4 M5 M5 (N-oxidation) Dasatinib->M5 FMO3 M20_M24 M20, M24 (Hydroxylation) Dasatinib->M20_M24 CYP3A4 M6 M6 (Carboxylic Acid) Dasatinib->M6 Cytosolic Oxidoreductase (?) M8 M8 (Glucuronide Conjugates) Dasatinib->M8 UGTs

Caption: Simplified metabolic pathway of Dasatinib.

Experimental_Workflow start Plasma Sample Collection process Sample Processing (Centrifugation to isolate plasma) start->process storage Storage (-20°C or -70°C) process->storage extraction Sample Extraction (e.g., SPE) storage->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Processing & Quantification analysis->data

Caption: General experimental workflow for plasma sample analysis.

Troubleshooting_Logic cluster_preanalytical Pre-Analytical cluster_analytical Analytical issue Inconsistent M6 Results handling Check Sample Handling (Time, Temp, Hemolysis) issue->handling storage Verify Storage Conditions (Temp, Freeze-Thaw Cycles) issue->storage extraction Optimize Extraction Method issue->extraction matrix Investigate Matrix Effects issue->matrix instrument Confirm Instrument Performance issue->instrument

Caption: Logical troubleshooting workflow for inconsistent results.

References

Technical Support Center: Sensitive Detection of Low-Level Dasatinib M6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols for the method refinement and sensitive detection of the Dasatinib (B193332) M6 metabolite.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process for quantifying low-level Dasatinib M6.

Question: Why am I observing a high background or baseline noise in my chromatogram?

Answer: High background noise can mask the analyte signal, especially at low concentrations. Consider the following causes and solutions:

  • Contaminated Mobile Phase: Ensure all solvents and additives are of the highest purity (LC-MS grade). Freshly prepare the mobile phase daily and filter it through a 0.22 µm filter.

  • Dirty LC System or Mass Spectrometer: Contaminants can accumulate in the injector, column, or ion source. Implement a routine cleaning protocol for the autosampler, flush the LC lines with a strong solvent (like 100% isopropanol), and clean the mass spectrometer's ion source according to the manufacturer's instructions.

  • Matrix Effects: Biological samples contain endogenous components that can co-elute with the analyte and cause ion suppression or enhancement. Try a more rigorous sample preparation technique, such as solid-phase extraction (SPE) instead of simple protein precipitation (PPT), to remove interfering substances.

  • Plasticizers and Contaminants: Leachates from plastic tubes or containers can introduce noise. Use polypropylene (B1209903) or glass tubes and minimize the use of plasticware wherever possible.

Question: My recovery of Dasatinib M6 is consistently low or variable. What are the potential causes and solutions?

Answer: Low and inconsistent recovery can significantly impact the accuracy and precision of your results.

  • Inefficient Extraction: The chosen sample preparation method may not be optimal for Dasatinib M6.

    • For Protein Precipitation (PPT): Experiment with different organic solvents (e.g., acetonitrile (B52724) vs. methanol) and adjust the solvent-to-plasma ratio. Ensure complete protein crashing by vortexing thoroughly and centrifuging at a sufficient speed and duration.

    • For Liquid-Liquid Extraction (LLE): Optimize the pH of the aqueous phase to ensure M6 is in a non-ionized state for efficient partitioning into the organic solvent. Screen various organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) to find the one with the best recovery.[1]

    • For Solid-Phase Extraction (SPE): The sorbent type and the wash/elution solvent composition are critical. Test different SPE cartridges (e.g., reversed-phase, mixed-mode) and carefully optimize the pH and organic strength of the loading, washing, and elution steps.

  • Analyte Adsorption: Dasatinib M6 might be adsorbing to plasticware or the LC column. Using silanized glass vials or low-adsorption polypropylene tubes can help. Adding a small amount of a competing compound to the mobile phase or sample diluent can also mitigate this issue.

  • Analyte Instability: M6 may be degrading during sample preparation or storage. Ensure samples are processed quickly and kept on ice. Perform stability studies, including freeze-thaw, short-term (bench-top), and long-term stability, to assess if degradation is occurring.[2]

Question: I am unable to achieve the required lower limit of quantification (LLOQ) for my study. How can I improve the sensitivity of my assay?

Answer: Improving sensitivity is crucial for detecting low-level metabolites.

  • Optimize Mass Spectrometry Parameters:

    • Ionization Source: Ensure the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature) are finely tuned for Dasatinib M6.[3]

    • MRM Transitions: Select the most intense and specific multiple reaction monitoring (MRM) transitions for M6 and its internal standard. Perform a compound optimization by infusing the analyte to determine the optimal precursor and product ions, as well as the best collision energy and cone voltage.[4][5]

  • Enhance Chromatographic Performance:

    • Column Choice: Use a high-efficiency column, such as one with smaller particles (e.g., sub-2 µm), to achieve sharper and taller peaks.[3]

    • Mobile Phase Modifiers: Adjusting the mobile phase pH can improve the ionization efficiency of M6. Adding a small percentage of a modifier like formic acid or ammonium (B1175870) acetate (B1210297) can significantly enhance the signal in positive ion mode.[1][4]

  • Increase Sample Volume: If feasible, increase the volume of the biological sample being extracted to concentrate the analyte. Ensure that this does not lead to overloading the extraction system or column.

Frequently Asked Questions (FAQs)

Q1: What is Dasatinib M6 and why is it important to monitor?

Dasatinib is primarily metabolized in the liver into several metabolites, including M4, M5, M6, M20, and M24.[6][7] Dasatinib M6, also known as dasatinib carboxylic acid, is one of these circulating metabolites formed by a cytosolic oxidoreductase.[7] Monitoring low levels of M6 can be important for comprehensive pharmacokinetic studies, understanding the complete metabolic profile of Dasatinib, and investigating its potential contribution to the drug's overall efficacy or toxicity profile.

Q2: Which analytical technique is most suitable for the sensitive detection of Dasatinib M6?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological matrices.[1][2][8] The use of multiple reaction monitoring (MRM) provides high specificity, minimizing interference from other components in the sample.[3][4]

Q3: How should I select an appropriate internal standard (IS) for Dasatinib M6 quantification?

The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled Dasatinib M6). If this is not available, a structural analog with similar physicochemical properties (retention time, extraction recovery, and ionization response) should be used. For Dasatinib analysis, compounds like erlotinib (B232) and imatinib (B729) have been successfully used as internal standards.[2][4]

Q4: What are the key validation parameters I need to assess for my bioanalytical method?

According to regulatory guidelines (e.g., FDA), a full method validation should assess linearity, accuracy, precision, selectivity, specificity, recovery, matrix effect, and stability (freeze-thaw, bench-top, long-term, and stock solution).[8]

Data Presentation

The following tables summarize typical quantitative parameters from validated LC-MS/MS methods for the parent drug, Dasatinib. These values can serve as a benchmark when developing and refining a method for the M6 metabolite.

Table 1: Linearity and Sensitivity of Published Dasatinib Assays

ReferenceLinearity Range (ng/mL)LLOQ (ng/mL)Matrix
Maher et al. (2018)[3][4]1 - 5001Rat Plasma
Lankheet et al. (2012)[8]5 - 25005Human Plasma
Chokshi et al. (2021)[2]5 - 3005Human Plasma
Hemanth & Patil (2024)[5]1 - 5001Rat Plasma

Table 2: Accuracy and Precision of Published Dasatinib Assays

ReferenceConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Maher et al. (2018)[4]LQC, MQC, HQC< 8.7%< 7.9%93.1 - 104.3%
Lankheet et al. (2012)[8]LQC, MQC, HQC< 10.0%< 10.0%< 13.1% (inaccuracy)
Chokshi et al. (2021)[2]LLOQ, LQC, MQC, HQC< 15%< 15%85 - 115%
Hemanth & Patil (2024)[5]LQC, MQC, HQC2.85 - 3.08%Not Reported94.15 - 107.33%

Experimental Protocols

This section provides a detailed starting methodology for the sensitive quantification of Dasatinib M6 in plasma using LC-MS/MS. Note: This protocol is a template and requires optimization and validation for your specific laboratory conditions and study requirements.

1. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL polypropylene microcentrifuge tube.

  • Add 10 µL of the internal standard (IS) working solution.

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • LC System: UPLC or HPLC system capable of handling high pressures.

  • Column: A reversed-phase C18 column with small particle size (e.g., Acquity UPLC BEH™ C18, 1.7 µm, 2.1 x 50 mm).[3]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: 10% to 90% B (linear gradient)

    • 2.5 - 3.0 min: 90% B

    • 3.0 - 3.1 min: 90% to 10% B (linear gradient)

    • 3.1 - 4.0 min: 10% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 450°C

    • Cone Gas Flow: 150 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: These must be determined by infusing a standard of Dasatinib M6. As a starting point, monitor the transition for the parent drug Dasatinib (m/z 488.2 > 401.3) and use it to guide the optimization for M6.[1][5]

Mandatory Visualization

Dasatinib_Metabolism cluster_metabolites Primary Metabolites cluster_enzymes Metabolizing Enzymes Dasatinib Dasatinib CYP3A4 CYP3A4 Dasatinib->CYP3A4 FMO3 FMO3 Dasatinib->FMO3 Oxidoreductase Cytosolic Oxidoreductase Dasatinib->Oxidoreductase M4 M4 (N-dealkylated) M5 M5 (N-oxide) M6 M6 (Carboxylic Acid) M20 M20 (Hydroxylated) M24 M24 (Hydroxylated) CYP3A4->M4  + CYP3A4->M20 CYP3A4->M24 FMO3->M5 Oxidoreductase->M6

Caption: Metabolic pathway of Dasatinib highlighting the formation of the M6 metabolite.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Plasma Sample (Spike with IS) PPT 2. Protein Precipitation (Acetonitrile) Sample->PPT Centrifuge 3. Centrifugation PPT->Centrifuge Supernatant 4. Collect Supernatant Centrifuge->Supernatant LC 5. UPLC Separation (C18 Column) Supernatant->LC MS 6. MS/MS Detection (MRM Mode) LC->MS Integration 7. Peak Integration MS->Integration Quantification 8. Quantification (Calibration Curve) Integration->Quantification Report 9. Report Results Quantification->Report

Caption: Experimental workflow for the quantification of Dasatinib M6 in plasma.

Troubleshooting_Signal Start Issue: Low or No M6 Signal CheckMS 1. Check MS Performance (System Suitability / Infusion) Start->CheckMS CheckLC 2. Check LC System (Pressure, Retention Time) Start->CheckLC CheckSample 3. Check Sample Prep (Recovery, Stability) Start->CheckSample Sol_MS Solution: Tune MS Parameters Clean Ion Source CheckMS->Sol_MS Fails Sol_LC Solution: Check for Leaks Flush/Replace Column CheckLC->Sol_LC Fails Sol_Sample Solution: Optimize Extraction Re-prepare Samples CheckSample->Sol_Sample Fails

Caption: Troubleshooting logic for low analyte signal in Dasatinib M6 analysis.

References

strategies to minimize variability in Dasatinib M6 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of Dasatinib (B193332) M6, a carboxylic acid metabolite of Dasatinib. Our goal is to help researchers, scientists, and drug development professionals minimize variability in their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Dasatinib M6, and why is its quantification important?

A1: Dasatinib M6 is a circulating acid metabolite of Dasatinib.[1] While Dasatinib is extensively metabolized, M6, along with other metabolites, is not expected to contribute significantly to in vivo activity based on current pharmacological data.[1] However, accurate quantification of M6 is crucial for comprehensive pharmacokinetic (PK) and metabolism studies, providing a more complete profile of Dasatinib's disposition in the body.

Q2: Which enzymes are responsible for the formation of Dasatinib M6?

A2: The precise enzymatic pathway for the formation of Dasatinib M6 (dasatinib carboxylic acid) is not fully elucidated. It is suggested that a cytosolic NAD-dependent oxidoreductase or an alcohol or aldehyde dehydrogenase may be involved in its formation.[2] This is distinct from the primary metabolism of Dasatinib, which is mediated mainly by Cytochrome P450 3A4 (CYP3A4).[3][4]

Q3: What are the main sources of variability in Dasatinib M6 quantification?

A3: Variability in Dasatinib M6 quantification can arise from multiple sources, including:

  • Pre-analytical variability: Sample collection, handling, storage, and freeze-thaw cycles can all impact the stability of the analyte.[5][6]

  • Analytical variability: The choice of analytical method, instrument performance, and calibration standards can introduce variability.[7]

  • Metabolic variability: Inter-individual differences in the expression and activity of metabolic enzymes can lead to variations in the formation of M6.[3]

Q4: What type of analytical method is recommended for Dasatinib M6 quantification?

A4: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the sensitive and reliable quantification of Dasatinib and its metabolites, including M6, in biological matrices such as human plasma.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of Dasatinib M6.

Problem Potential Causes Recommended Solutions
High Variability in Replicate Samples (%CV > 15%) Inconsistent sample preparation.Ensure consistent timing and technique for all sample preparation steps, particularly for solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[8]
Instability of M6 in the biological matrix.Minimize the time samples spend at room temperature.[5] Store plasma samples at -20°C or lower for long-term stability.[5] Avoid multiple freeze-thaw cycles.[5]
Matrix effects affecting ionization.Use a stable isotope-labeled internal standard for Dasatinib M6 if available.[5] Evaluate and minimize matrix effects during method development.[9]
Low Analyte Recovery Inefficient extraction from the plasma matrix.Optimize the SPE or LLE protocol. Ensure the pH of the sample and solvents is appropriate for the acidic nature of M6.
Adsorption of M6 to container surfaces.Use low-binding polypropylene (B1209903) tubes and pipette tips.
Poor Peak Shape in Chromatogram Inappropriate mobile phase composition.Optimize the mobile phase pH and organic solvent gradient to ensure good peak shape for the acidic M6 metabolite.
Column degradation.Use a guard column and ensure the mobile phase is properly filtered and degassed. Replace the analytical column if performance degrades.
Inconsistent Calibration Curve Instability of stock or working solutions.Prepare fresh stock and working solutions regularly. Store them at appropriate temperatures, protected from light.
Improper dilution series.Ensure accurate and precise pipetting when preparing calibration standards.

Experimental Protocols

Validated LC-MS/MS Method for Dasatinib and its Metabolites

This protocol is a generalized representation based on validated methods for Dasatinib and its metabolites.[5][10]

1. Sample Preparation (Solid Phase Extraction)

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add an internal standard solution.

  • Pre-treat the sample by adding a precipitating agent (e.g., acetonitrile).

  • Vortex and centrifuge the samples.

  • Condition an Oasis HLB 96-well SPE plate with methanol (B129727) followed by water.

  • Load the supernatant onto the SPE plate.

  • Wash the plate with a low-organic wash solution.

  • Elute the analytes with an appropriate elution solvent (e.g., methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic Column: A C18 or phenyl-hexyl analytical column.[5][10]

  • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).[10]

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry: Use a tandem mass spectrometer with positive ion electrospray ionization (ESI+).

  • Detection: Monitor the specific multiple reaction monitoring (MRM) transitions for Dasatinib M6 and the internal standard.

Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated LC-MS/MS assay for Dasatinib and its active metabolites. While specific data for M6 is not detailed in the provided search results, these values for the parent drug and other key metabolites provide a benchmark for a well-performing assay.

Parameter Dasatinib Active Metabolites Reference
Linearity Range (ng/mL) 1.00 - 10001.00 - 1000[5]
Intra-assay Precision (%CV) < 5.3%< 5.3%[5]
Inter-assay Precision (%CV) < 5.3%< 5.3%[5]
Mean Accuracy (% of nominal) ± 9.0%± 9.0%[5]
Recovery > 79%> 79%[5]

Visualizations

dasatinib_metabolism cluster_phase1 Phase I Metabolism cluster_enzymes Primary Enzymes Dasatinib Dasatinib M4 M4 (N-dealkylation) Dasatinib->M4 CYP3A4 M5 M5 (N-oxidation) Dasatinib->M5 FMO3 M20_M24 M20 & M24 (Hydroxylation) Dasatinib->M20_M24 CYP3A4 M6 M6 (Carboxylic Acid Formation) Dasatinib->M6 ? M20_M24->M6 Possible Intermediate CYP3A4 CYP3A4 FMO3 FMO3 Oxidoreductase Oxidoreductase/ Aldehyde Dehydrogenase

Caption: Dasatinib Phase I Metabolism Pathway.

sample_prep_workflow start Plasma Sample add_is Add Internal Standard start->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate vortex_centrifuge Vortex & Centrifuge precipitate->vortex_centrifuge spe Solid Phase Extraction (SPE) vortex_centrifuge->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: General Sample Preparation Workflow for Dasatinib M6.

References

Validation & Comparative

Navigating Bioanalytical Frontiers: A Comparative Guide to the Validation of an Analytical Method for Dasatinib's Metabolite M6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of reliable pharmacokinetic and metabolic studies. This guide provides a comprehensive comparison of key performance characteristics for a validated analytical method suitable for the quantification of Dasatinib (B193332) and its metabolites, including the minor metabolite M6, in accordance with the International Council for Harmonisation (ICH) guidelines. Due to the limited availability of public data focused solely on the M6 metabolite, this guide leverages a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of Dasatinib and its active metabolites as a representative example.

Dasatinib, a potent tyrosine kinase inhibitor, undergoes extensive metabolism in the body, giving rise to several pharmacologically active metabolites, including M4, M5, M6, M20, and M24.[1][2][3] While M4 is a primary active metabolite, M5 and M6 are considered minor circulating metabolites with significantly less activity than the parent drug.[3] Consequently, dedicated analytical method validation studies focusing exclusively on M6 are scarce in publicly available literature. The data and protocols presented herein are based on a validated LC-MS/MS method designed for the simultaneous quantification of Dasatinib and its major active metabolites, a common and efficient approach in clinical pharmacokinetic studies.[4]

Comparative Analysis of Method Performance

The validation of an analytical method as per ICH guidelines ensures its suitability for the intended purpose.[5][6] Key validation parameters for a bioanalytical method include specificity, linearity, range, accuracy, precision, and stability. The following table summarizes the performance characteristics of a representative LC-MS/MS method for the analysis of Dasatinib and its metabolites.

Validation ParameterPerformance CharacteristicAcceptance Criteria (ICH Q2(R2))
Specificity No significant interference at the retention times of the analytes and internal standard.The analytical procedure should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.
Linearity & Range 1.00 - 1000 ng/mLA linear relationship should be established across the range of the analytical procedure. A correlation coefficient (r²) > 0.99 is generally considered acceptable.
Accuracy Mean accuracy within ± 9.0% of the nominal values for quality control samples.[4]The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Precision
    - Repeatability (Intra-assay)Within 5.3% for all analytes.[4]The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
    - Intermediate Precision (Inter-assay)Within 5.3% for all analytes.[4]Expresses within-laboratories variations: different days, different analysts, different equipment, etc.
Recovery >79% for all analytes.[4]The extraction efficiency of an analytical method, expressed as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.
Stability
    - Freeze-Thaw StabilityStable for at least six freeze-thaw cycles.[4]The stability of the analyte in the matrix after being subjected to multiple freeze-thaw cycles.
    - Short-Term StabilityStable in human plasma for at least 22 hours at room temperature.[4]The stability of the analyte in the matrix at room temperature for a specified period.
    - Long-Term StabilityStable for at least 123 days at -20°C.[4]The stability of the analyte in the matrix when stored at a specified temperature for an extended period.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and comparing analytical methods. The following section outlines a typical protocol for the LC-MS/MS analysis of Dasatinib and its metabolites in a biological matrix.

Sample Preparation: Solid Phase Extraction (SPE)
  • Sample Pre-treatment: To 100 µL of human plasma, add an internal standard solution.

  • Conditioning: Condition an Oasis HLB 96-well SPE plate with methanol (B129727) followed by water.

  • Loading: Load the pre-treated plasma sample onto the SPE plate.

  • Washing: Wash the plate with a series of solutions to remove interfering substances.

  • Elution: Elute the analytes of interest using an appropriate organic solvent.

  • Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: A Luna phenyl-hexyl analytical column is often used for separation.[4]

  • Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) is used for isocratic or gradient elution.

  • Ionization: Positive ion electrospray ionization (ESI+) is a common technique for the ionization of Dasatinib and its metabolites.[4]

  • Detection: Detection is performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored for quantification.

Visualizing the Validation Workflow and Dasatinib's Mechanism of Action

To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the analytical method validation workflow and a simplified signaling pathway targeted by Dasatinib.

Analytical_Method_Validation_Workflow cluster_Planning 1. Planning cluster_Execution 2. Experimental Execution cluster_Evaluation 3. Data Evaluation & Reporting Define_Purpose Define Analytical Procedure's Purpose Select_Method Select Analytical Method Define_Purpose->Select_Method Validation_Protocol Develop Validation Protocol Select_Method->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ Detection & Quantitation Limits (LOD/LOQ) Robustness Robustness Stability Stability Data_Analysis Analyze Data vs. Acceptance Criteria Stability->Data_Analysis Validation_Report Prepare Validation Report Data_Analysis->Validation_Report Lifecycle_Management Ongoing Method Lifecycle Management Validation_Report->Lifecycle_Management

ICH Q2(R2) Analytical Method Validation Workflow

Dasatinib_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., PDGFR, c-KIT) Growth_Factor->RTK SRC_Family_Kinases SRC Family Kinases RTK->SRC_Family_Kinases BCR_ABL BCR-ABL (in CML) Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) BCR_ABL->Downstream_Signaling Dasatinib Dasatinib Dasatinib->RTK Dasatinib->BCR_ABL Dasatinib->SRC_Family_Kinases SRC_Family_Kinases->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Apoptosis Apoptosis

Simplified Dasatinib Signaling Pathway Inhibition

References

Assessing the Cross-Reactivity of Dasatinib Antibodies with Metabolite M6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of anti-Dasatinib antibodies with its significant oxidative metabolite, M6 (Dasatinib carboxylic acid). Understanding the specificity of these antibodies is paramount for the development of accurate and reliable immunoassays for therapeutic drug monitoring and pharmacokinetic studies. While direct comparative data on the cross-reactivity of commercial Dasatinib (B193332) antibodies with metabolite M6 is not extensively published, this guide outlines the essential principles, a detailed experimental protocol for assessment, and a theoretical data interpretation framework.

Structural and Metabolic Context

Dasatinib undergoes extensive metabolism in humans, primarily mediated by cytochrome P450 (CYP) enzymes, flavin-containing monooxygenase 3 (FMO3), and cytosolic oxidoreductases. One of the key metabolites is M6, an oxidative derivative where the terminal hydroxyl group of the hydroxyethylpiperazine moiety is oxidized to a carboxylic acid.[1][2][3] This structural alteration, while seemingly minor, can significantly impact the epitope recognized by a specific antibody, thereby influencing its binding affinity and the potential for cross-reactivity.

Table 1: Structural Comparison of Dasatinib and Metabolite M6

CompoundChemical StructureKey Structural Difference
Dasatinib
alt text
Contains a terminal hydroxyl (-OH) group on the hydroxyethylpiperazine side chain.
Metabolite M6 (Dasatinib carboxylic acid)
alt text
The terminal hydroxyl group is oxidized to a carboxylic acid (-COOH) group.[1][2][3]

Dasatinib Metabolic Pathway

The metabolic conversion of Dasatinib to its various metabolites is a complex process. The diagram below illustrates the simplified metabolic pathway leading to the formation of M6 and other key metabolites.

Dasatinib_Metabolism Dasatinib Dasatinib M6 Metabolite M6 (Dasatinib carboxylic acid) Dasatinib->M6 Oxidation Other_Metabolites Other Metabolites (M4, M5, M20, M24) Dasatinib->Other_Metabolites N-dealkylation, N-oxidation, Hydroxylation Enzymes Cytosolic Oxidoreductase (e.g., Alcohol/Aldehyde Dehydrogenase) Enzymes->M6 CYP_FMO CYP3A4, FMO3, etc. CYP_FMO->Other_Metabolites

Caption: Simplified metabolic pathway of Dasatinib to its M6 metabolite.

Experimental Framework for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for determining the cross-reactivity of an antibody with structurally related molecules. This method quantifies the degree to which a metabolite competes with the parent drug for binding to the antibody.

Experimental Protocol: Competitive ELISA

Objective: To quantify the percent cross-reactivity of an anti-Dasatinib antibody with its metabolite M6.

Materials:

  • Anti-Dasatinib antibody

  • Dasatinib standard

  • Dasatinib metabolite M6 (available from commercial suppliers)

  • Dasatinib-protein conjugate (e.g., Dasatinib-BSA) for coating

  • 96-well microtiter plates

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG)

  • Enzyme substrate (e.g., TMB)

  • Wash buffers, assay buffers, and stop solution

  • Microplate reader

Methodology:

  • Plate Coating: Coat the wells of a 96-well plate with a Dasatinib-protein conjugate and incubate overnight at 4°C.

  • Washing: Wash the plate to remove any unbound conjugate.

  • Blocking: Block the remaining protein-binding sites in the wells to prevent non-specific binding.

  • Competitive Reaction: Prepare serial dilutions of Dasatinib (standard) and this compound. In separate tubes, pre-incubate a fixed concentration of the anti-Dasatinib antibody with each concentration of the standard or the metabolite.

  • Incubation: Transfer the antibody-analyte mixtures to the coated plate and incubate. Free antibody will bind to the coated Dasatinib conjugate.

  • Washing: Wash the plate to remove unbound antibodies.

  • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody that binds to the primary antibody captured on the plate.

  • Signal Development: Add the enzyme substrate. The color intensity will be inversely proportional to the concentration of the free analyte (Dasatinib or M6) in the initial mixture.

  • Measurement: Stop the reaction and measure the absorbance using a microplate reader.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Coating 1. Coat Plate with Dasatinib-BSA Blocking 2. Block Wells Coating->Blocking Standards 3. Prepare Dasatinib & M6 Standards Blocking->Standards Competition 4. Competitive Incubation: Antibody + Standards/ M6 on Plate Standards->Competition Washing1 5. Wash Competition->Washing1 SecondaryAb 6. Add Secondary Antibody-HRP Washing1->SecondaryAb Washing2 7. Wash SecondaryAb->Washing2 Substrate 8. Add TMB Substrate Washing2->Substrate Stop 9. Stop Reaction Substrate->Stop Read 10. Read Absorbance Stop->Read Calculate 11. Calculate IC50 & % Cross-Reactivity Read->Calculate

Caption: Experimental workflow for competitive ELISA to assess cross-reactivity.

Data Analysis and Interpretation

The data from the competitive ELISA is used to generate inhibition curves for both Dasatinib and metabolite M6. From these curves, the concentration that causes 50% inhibition of the maximal signal (IC50) is determined for each compound. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Dasatinib / IC50 of Metabolite M6) x 100

Table 2: Hypothetical Data for Cross-Reactivity Assessment

AnalyteIC50 (nM)% Cross-ReactivityInterpretation
Dasatinib 15100%Reference Compound
Metabolite M6 (Scenario 1) 15001%Low Cross-Reactivity: The antibody is highly specific for Dasatinib.
Metabolite M6 (Scenario 2) 3050%Moderate Cross-Reactivity: The antibody shows significant binding to the metabolite.
Metabolite M6 (Scenario 3) 10150%High Cross-Reactivity: The antibody has a higher affinity for the metabolite than for Dasatinib.

A low percent cross-reactivity is desirable for an immunoassay intended to specifically quantify the parent drug, ensuring that the presence of metabolites does not lead to an overestimation of the Dasatinib concentration.

Alternative and Confirmatory Methods

While competitive ELISA is a robust method for screening and quantifying cross-reactivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the specific and simultaneous quantification of Dasatinib and its metabolites.[4][5][6][7][8] LC-MS/MS provides unequivocal identification and quantification based on the mass-to-charge ratio and fragmentation patterns of the analytes, making it an essential tool for validating the specificity of immunoassays and for in-depth pharmacokinetic studies.

Conclusion

The assessment of antibody cross-reactivity with major metabolites is a critical step in the validation of any immunoassay for therapeutic drug monitoring. For Dasatinib, the structural change in metabolite M6 at the hydroxyethylpiperazine moiety necessitates a thorough evaluation of its potential to interfere with antibody-based quantification methods. By employing a systematic approach using competitive ELISA, researchers can determine the specificity of their anti-Dasatinib antibodies and ensure the accuracy of their immunoassay data. Confirmation of these findings with a highly specific method like LC-MS/MS is recommended for comprehensive validation. This rigorous approach to characterization will ultimately lead to more reliable and clinically relevant data in the study of Dasatinib pharmacokinetics and pharmacodynamics.

References

Lack of Evidence for Dasatinib M6 as a Urinary Biomarker for Drug Exposure

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals no validated evidence to support the use of Dasatinib (B193332) M6, a carboxylic acid metabolite, as a urinary biomarker for systemic Dasatinib exposure. While therapeutic drug monitoring is crucial for optimizing Dasatinib treatment, current practices focus on plasma concentration measurements due to the drug's metabolic and excretion characteristics.

Dasatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL), undergoes extensive metabolism in the body, primarily mediated by the CYP3A4 enzyme.[1][2][3] This process results in several circulating metabolites, including M4 (N-dealkylated), M5 (N-oxide), M20 and M24 (hydroxylated), and M6 (acid metabolite).[3][4][5] However, these metabolites, including M6, are considered to have significantly less pharmacological activity compared to the parent drug, Dasatinib.[4][6]

The primary route of elimination for Dasatinib and its metabolites is through feces, accounting for approximately 85% of the administered dose.[2][4][5] Urinary excretion plays a minor role, with less than 4% of the total dose recovered in urine.[2][4][6] Unchanged Dasatinib constitutes less than 1% of the dose found in urine, indicating that the vast majority is eliminated as metabolites.[4][6] This low level of urinary excretion for both the parent drug and its metabolites makes urine a challenging matrix for accurately reflecting systemic drug exposure.

Current Approaches to Monitoring Dasatinib Exposure

Given the limitations of urinary monitoring, the current standard for assessing Dasatinib exposure is the measurement of its concentration in plasma.[7] Several analytical methods have been developed and validated for the quantification of Dasatinib in biological fluids, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the preferred method due to its high sensitivity and specificity.[7]

ParameterMethodSample MatrixKey Findings
Dasatinib Quantification LC-MS/MSPlasmaHigh sensitivity and specificity for measuring unchanged Dasatinib.[7]
Dasatinib Quantification UPLC-MS/MSPlasmaValidated for pharmacokinetic studies with a concentration range of 1-500 ng/mL.[8]
Dasatinib Estimation RP-HPLCBulk and Pharmaceutical Dosage FormsSimple, accurate, and precise method for estimating Dasatinib.[9][10]

Studies have shown a correlation between Dasatinib plasma concentrations and clinical outcomes, including treatment efficacy and the risk of adverse events.[11][12][13] For instance, higher plasma concentrations have been associated with an increased risk of proteinuria, a known side effect of Dasatinib.[11][12][13] This highlights the clinical relevance of monitoring plasma levels to ensure optimal and safe dosing.

Dasatinib Metabolism and Excretion Pathway

The metabolic pathway of Dasatinib is complex, involving multiple enzymatic reactions. The diagram below illustrates the major metabolic routes.

Dasatinib_Metabolism Dasatinib Dasatinib M4 M4 (N-dealkylation) Dasatinib->M4 CYP3A4 M5 M5 (N-oxidation) Dasatinib->M5 FMO3 M20_M24 M20, M24 (Hydroxylation) Dasatinib->M20_M24 CYP3A4 Glucuronide_conjugates Glucuronide Conjugates Dasatinib->Glucuronide_conjugates UGT Feces Fecal Excretion (85%) Dasatinib->Feces ~19% unchanged Urine Urinary Excretion (<4%) Dasatinib->Urine <1% unchanged M4->Feces M4->Urine M5->Feces M5->Urine M6 M6 (Carboxylic Acid) M20_M24->M6 Cytosolic Oxidoreductase M20_M24->Feces M20_M24->Urine M6->Feces M6->Urine Glucuronide_conjugates->Feces Glucuronide_conjugates->Urine

Dasatinib Metabolism and Excretion Pathway

Experimental Protocols

Quantification of Dasatinib in Plasma using UPLC-MS/MS (Adapted from a study on pharmacokinetic interactions):

  • Sample Preparation: Plasma samples are prepared for analysis.

  • Chromatographic Separation: A BEH C18 column is used for chromatographic separation. The mobile phase consists of acetonitrile (B52724) and 50% aqueous methanol (B129727) (65:35, v/v), with 0.1% formic acid. Erlotinib is used as an internal standard.

  • Mass Spectrometric Detection: Quantification is performed using multiple reaction monitoring (MRM) with positive ionization. The transitions monitored are m/z 488.03 > 400.92 for Dasatinib and m/z 394.29 > 278.19 for the internal standard.

  • Validation: The method is validated according to FDA guidelines for bioanalytical methods, with a validated concentration range of 1-500 ng/mL.[8]

Conclusion

References

comparative analysis of the off-target effects of Dasatinib and M6

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the off-target effects of Dasatinib (B193332) and a compound referred to as "M6" is not feasible based on publicly available scientific literature. While extensive data exists for the multi-kinase inhibitor Dasatinib, information on "M6" is limited to a single study identifying it as a potential anti-tuberculosis agent with a specific target in Mycobacterium tuberculosis. The therapeutic contexts and known mechanisms of these two compounds are vastly different, precluding a meaningful head-to-head comparison of their off-target profiles.

This guide will provide a comprehensive overview of the well-documented off-target effects of Dasatinib. Additionally, it will summarize the currently available information on compound M6 to highlight its distinct pharmacological profile.

Dasatinib: A Multi-Targeted Kinase Inhibitor with a Broad Off-Target Profile

Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][3] Its primary on-target activity is the inhibition of the BCR-ABL fusion protein.[1][2] However, Dasatinib is known to be a multi-targeted inhibitor, affecting a wide range of other kinases, which contributes to both its therapeutic efficacy in certain contexts and its characteristic side effects.[1][2][4]

Key Off-Target Kinases of Dasatinib

Dasatinib's off-target interactions are numerous and have been extensively studied. The most significant off-target kinase families include:

  • SRC Family Kinases (SFKs): Dasatinib is a potent inhibitor of SFKs, including SRC, LCK, LYN, YES, and FYN.[1][4][5] Inhibition of these kinases is thought to contribute to some of Dasatinib's anti-leukemic effects but also to side effects such as platelet dysfunction.

  • c-Kit: This receptor tyrosine kinase is involved in the development of various cell types. Inhibition of c-Kit by Dasatinib can be beneficial in cancers where this kinase is overactive but can also lead to off-target effects.[1]

  • Platelet-Derived Growth Factor Receptor (PDGFR) α/β: Inhibition of PDGFR signaling is another significant off-target activity of Dasatinib.[1][4]

  • Ephrin Receptors: Dasatinib also shows activity against members of the ephrin receptor family of tyrosine kinases.[6]

The following table summarizes the inhibitory activity of Dasatinib against its primary target and key off-target kinases.

Target Kinase IC50 (nM) Kinase Family Primary Role
BCR-ABL <1 Tyrosine KinaseOn-target (CML, Ph+ ALL)
SRC 0.5 SRC FamilyOff-target
LCK 1.0 SRC FamilyOff-target
YES 0.4 SRC FamilyOff-target
c-Kit 5.0 Receptor Tyrosine KinaseOff-target
PDGFRβ 28 Receptor Tyrosine KinaseOff-target

Note: IC50 values are compiled from various in vitro studies and can vary depending on the assay conditions.[2]

Clinical Manifestations of Dasatinib's Off-Target Effects

The broad kinase inhibition profile of Dasatinib is associated with a range of clinically observed adverse events:[7][8]

  • Pleural Effusion: This is one of the most common and well-documented side effects of Dasatinib therapy, with an incidence that can be significant.[3][8][9] The exact mechanism is not fully understood but is thought to be related to off-target inhibition of kinases involved in fluid homeostasis.

  • Cardiovascular Toxicity: Dasatinib has been associated with cardiovascular events, including congestive heart failure, pericardial effusion, QT prolongation, and pulmonary hypertension.[3][10]

  • Hematological Toxicities: Grade 3/4 hematological toxicities such as neutropenia, anemia, and thrombocytopenia are frequently observed in patients treated with Dasatinib.[3][11]

  • Gastrointestinal Side Effects: Diarrhea, nausea, and vomiting are also common adverse events.[11]

Compound M6: A Potential Anti-Tuberculosis Agent

In contrast to the extensive data on Dasatinib, information on "M6" is confined to a 2024 study investigating novel treatments for tuberculosis (TB).[12] This research identified M6 as a compound with activity against Mycobacterium smegmatis.[12]

Identified Target of M6

The study utilized reverse molecular docking and CRISPR/Cas9 technology to identify the primary target of M6 in Mycobacterium tuberculosis (MTB).[12]

  • Primary Target: IspD: The research concluded that IspD, a key enzyme in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway of MTB, is the novel target of compound M6.[12] The MEP pathway is essential for the survival of many bacteria, including MTB, but is absent in humans, making it an attractive target for antimicrobial drug development.

The study reported the following kinetic data for M6's interaction with IspD:[12]

Substrate aKi (μM) Ki (μM)
MEP 609.5881.33
CTP 657.8940.07
Off-Target Profile of M6

The available publication on M6 focuses exclusively on its on-target activity against the bacterial enzyme IspD and does not provide any information regarding its off-target effects on human kinases or other proteins.[12] Therefore, a comparative analysis with Dasatinib's off-target profile is not possible.

Experimental Protocols

The determination of kinase inhibitor off-target profiles involves a variety of specialized assays. Below are overviews of common methodologies used in such studies.

Kinome Profiling (Competition Binding Assay)

This high-throughput screening method is used to assess the interaction of a compound against a large panel of kinases.

  • Principle: The assay relies on the competition between the test compound (e.g., Dasatinib) and a known, immobilized ligand for binding to the active site of a kinase. A reduction in the amount of kinase bound to the immobilized ligand in the presence of the test compound indicates binding.

  • Methodology:

    • A library of human kinases is prepared.

    • An active-site-directed ligand is immobilized on a solid support.

    • The kinases are incubated with the immobilized ligand and the test compound across a range of concentrations.

    • After reaching equilibrium, unbound components are washed away.

    • The amount of kinase bound to the solid support is quantified, often using methods like qPCR for DNA-tagged kinases.

    • The data is used to calculate dissociation constants (Kd) or percentage of inhibition, which indicates the binding affinity of the compound for each kinase.[6]

In Vitro Kinase Activity Assay

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a substrate by a kinase. The inhibitory effect of a compound is determined by the reduction in substrate phosphorylation.

  • Methodology:

    • Serial dilutions of the test compound are prepared.

    • The kinase, its substrate, and ATP are combined in a reaction buffer.

    • The test compound or a vehicle control is added to the reaction mixture.

    • The reaction is incubated for a specific time at a controlled temperature.

    • The amount of phosphorylated substrate is measured using methods such as radiometric assays (with 32P-labeled ATP) or fluorescence/luminescence-based assays that detect ADP production or substrate phosphorylation.

    • The concentration-response data is used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[2][6]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways affected by Dasatinib and a general workflow for evaluating kinase inhibitors.

G Dasatinib Signaling Pathway Inhibition cluster_0 Upstream Signaling cluster_1 Downstream Pathways BCR_ABL BCR-ABL Proliferation Cell Proliferation & Survival BCR_ABL->Proliferation drives PDGFR PDGFR PDGFR->Proliferation c_Kit c-Kit c_Kit->Proliferation SFKs SRC Family Kinases (SRC, LCK, LYN) Adhesion Cell Adhesion & Migration SFKs->Adhesion regulates Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->PDGFR Dasatinib->c_Kit Dasatinib->SFKs

Caption: Dasatinib inhibits the on-target BCR-ABL kinase and several off-target kinases.

G Experimental Workflow for Kinase Inhibitor Profiling Compound_Synthesis Compound Synthesis (e.g., Dasatinib) Primary_Target_Assay Primary Target Assay (e.g., BCR-ABL activity) Compound_Synthesis->Primary_Target_Assay Kinome_Screening Broad Kinome Screening (e.g., Competition Binding Assay) Primary_Target_Assay->Kinome_Screening Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis) Primary_Target_Assay->Cell_Based_Assays Kinome_Screening->Cell_Based_Assays Data_Analysis Data Analysis (IC50, Kd determination) Kinome_Screening->Data_Analysis In_Vivo_Studies In Vivo Animal Models Cell_Based_Assays->In_Vivo_Studies Clinical_Trials Human Clinical Trials In_Vivo_Studies->Clinical_Trials

Caption: A typical workflow for characterizing the on- and off-target effects of a kinase inhibitor.

References

A Comparative Guide to the Stability of Dasatinib and its Major Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of Dasatinib, a tyrosine kinase inhibitor, and its primary metabolites. While extensive data from forced degradation studies are available for the parent drug, there is a notable lack of direct comparative stability testing for its major metabolites. This document summarizes the existing stability data for Dasatinib and consolidates the currently available, albeit limited, stability information for its key metabolites. The experimental protocols provided herein are based on established methods for the stability-indicating analysis of Dasatinib and can serve as a foundation for future comparative studies.

Introduction to Dasatinib and its Metabolism

Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and the SRC family of kinases.[1][2] It is indicated for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Following oral administration, Dasatinib is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, with some involvement of flavin-containing monooxygenase 3 (FMO3).[1][2][3] The major circulating metabolites include:

  • M4 (N-dealkylated metabolite) [1][4]

  • M5 (N-oxide) [1][4]

  • M6 (Carboxylic acid metabolite) [1][4]

  • M20 and M24 (Hydroxylated metabolites) [1][4]

While these metabolites are generally considered to have significantly less pharmacological activity than the parent drug, understanding their stability is crucial for accurate bioanalytical method development, pharmacokinetic studies, and ensuring the quality and safety of the drug product.[4][5]

Comparative Stability Data

A significant gap exists in the scientific literature regarding direct comparative stability studies of Dasatinib and its major metabolites under identical stress conditions. The following tables present the available stability data.

Table 1: Forced Degradation Studies of Dasatinib

The following table summarizes the results from various forced degradation studies performed on Dasatinib, as mandated by the International Council for Harmonisation (ICH) guidelines.

Stress ConditionReagent and ConditionsObserved Degradation of DasatinibReference
Acid Hydrolysis 0.1 N HCl at 60°C for 30 min7.9%[6]
1 N HCl, reflux at 70°C for 5.0 hFormation of a major unknown impurity[7][8]
5 N HCl at 90°C for 1 hSusceptible to degradation[9]
Alkaline Hydrolysis 2 N NaOH for 30 min6.5%[6]
5 N NaOH at 90°C for 1 hSusceptible to degradation[9]
Neutral Hydrolysis Water at 60°C for 30 min2.6%[6]
Water at 90°C for 1 hStable[9][10]
Oxidative Degradation 30% H₂O₂ at 80°C for 30 minSusceptible to degradation, formation of N-oxide impurity[6][8]
30% H₂O₂ at 25°C ± 5°C for 1 hSusceptible to degradation[9]
Thermal Degradation Dry heat at 105°C for 24 hStable[9][10]
Photolytic Degradation UV light (200 W h m⁻²) and fluorescent light (1.2 million lux-h)Stable[9][10]

Table 2: Summary of Known Stability of Major Dasatinib Metabolites

Direct quantitative stability data for the major metabolites of Dasatinib from forced degradation studies are not widely available. The information below is collated from vendor specifications and technical data sheets. It primarily pertains to the stability of the reference standards in solid form and in solution under specific storage conditions.

MetaboliteCommon NameAvailable Stability InformationReference
M4 N-dealkylated DasatinibNo specific stability data found in the searched literature.
M5 Dasatinib N-oxideSolid form is stable for ≥ 4 years at -20°C. In DMSO solution, stable for 6 months at -80°C (protected from light). Known to be potentially unstable in biological matrices, with a tendency to convert back to the parent drug.[6][10][11][6][10][11]
M6 Dasatinib Carboxylic AcidSolid form is stable for ≥ 1 year. In DMSO solution, stable for 6 months at -80°C.[2][4]
M20 Hydroxylated DasatinibStable for ≥ 1 year.[12]
M24 Hydroxymethyl DasatinibThe solid form is stable under recommended storage conditions (-20°C). Stability in solution is not widely published but is presumed to be similar to Dasatinib (susceptible to acid, base, and oxidative stress).[13]
Experimental Protocols

The following is a representative experimental protocol for conducting a forced degradation study of Dasatinib, based on methodologies reported in the literature.[6][7][8][9]

Objective: To assess the stability of Dasatinib under various stress conditions as per ICH guidelines and to separate the drug from its degradation products using a stability-indicating HPLC method.

1. Preparation of Stock and Stress Solutions:

  • Dasatinib Stock Solution: Prepare a stock solution of Dasatinib at a concentration of 1 mg/mL in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water).
  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Reflux at 80°C for a specified duration (e.g., 2 hours). Cool and neutralize with 1 N NaOH.
  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Reflux at 80°C for a specified duration. Cool and neutralize with 1 N HCl.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide (H₂O₂). Keep at room temperature or elevated temperature (e.g., 80°C) for a specified duration.
  • Thermal Degradation: Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 105°C) for 24 hours. Also, reflux the stock solution at a specified temperature (e.g., 80°C) for a set time.
  • Photolytic Degradation: Expose the drug substance (solid and in solution) to UV light (e.g., 254 nm) and fluorescent light for a specified duration.

2. Sample Preparation for Analysis:

  • After the specified stress period, dilute the samples with the mobile phase to a final concentration of approximately 100 µg/mL.
  • Filter the samples through a 0.45 µm syringe filter before injection into the HPLC system.

3. Chromatographic Conditions (Example):

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.
  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM potassium phosphate (B84403) buffer, pH 6.0) and an organic solvent (e.g., acetonitrile).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 320 nm.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.

4. Data Analysis:

  • Analyze the stressed samples and compare the chromatograms to that of an unstressed Dasatinib standard.
  • Calculate the percentage degradation of Dasatinib.
  • Assess the peak purity of the Dasatinib peak in the stressed samples using the PDA detector to ensure that no degradation products are co-eluting.

Visualizations

Diagrams of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to the analysis and mechanism of action of Dasatinib.

G Experimental Workflow for Forced Degradation of Dasatinib cluster_prep Sample Preparation cluster_analysis Analysis stock Dasatinib Stock (1 mg/mL) acid Acid Hydrolysis (HCl, Heat) stock->acid alkali Alkaline Hydrolysis (NaOH, Heat) stock->alkali oxidation Oxidation (H₂O₂) stock->oxidation thermal Thermal Degradation (Heat) stock->thermal photo Photolytic Degradation (UV/Vis Light) stock->photo dilution Dilution & Filtration acid->dilution alkali->dilution oxidation->dilution thermal->dilution photo->dilution hplc HPLC-PDA Analysis dilution->hplc data Data Interpretation (% Degradation, Peak Purity) hplc->data

Caption: Workflow for Dasatinib Forced Degradation Study.

G Simplified Dasatinib Signaling Pathway Inhibition cluster_upstream Upstream Signaling cluster_drug Drug Action cluster_downstream Downstream Effects cluster_outcome Cellular Outcome bcr_abl BCR-ABL (Constitutively Active) proliferation Cell Proliferation bcr_abl->proliferation survival Cell Survival (Anti-Apoptosis) bcr_abl->survival src_family SRC Family Kinases (SRC, LCK, FYN) src_family->proliferation src_family->survival dasatinib Dasatinib dasatinib->bcr_abl dasatinib->src_family apoptosis Apoptosis (Cell Death) proliferation->apoptosis Inhibition leads to survival->apoptosis Inhibition leads to

Caption: Dasatinib's Inhibition of Key Signaling Pathways.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Dasatinib Metabolite M6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of Dasatinib and its metabolites are critical for ensuring laboratory safety and environmental protection. Dasatinib is a potent tyrosine kinase inhibitor used in cancer therapy and is classified as a cytotoxic agent.[1][2][3] Its metabolite, M6 (Dasatinib carboxylic acid), an oxidative metabolite, should be handled with the same level of precaution as the parent compound.[4][5][6][7][8] This guide provides a comprehensive operational and disposal plan for Dasatinib metabolite M6.

Hazard Identification and Classification

Dasatinib is classified as a hazardous substance with the following primary concerns:

  • Toxicity: Toxic if swallowed.[1][2]

  • Carcinogenicity: Suspected of causing cancer.[1][2]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2]

  • Organ Damage: Causes damage to organs through prolonged or repeated exposure.[1][2]

  • Eye Damage: Causes serious eye damage.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][9]

Due to these hazards, all materials contaminated with Dasatinib or its metabolites must be treated as cytotoxic waste.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure:[10][11]

PPE ItemSpecification
Gloves Chemical-resistant, disposable nitrile gloves. Double-gloving is recommended.
Lab Coat Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.
Eye Protection Safety goggles or a face shield.
Respiratory Protection A NIOSH-approved respirator should be used if there is a risk of aerosolization or if handling the powder form outside of a certified chemical fume hood.

Handling and Spill Management

Safe Handling:

  • All work with this compound, especially with the solid form, should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to prevent inhalation of airborne particles.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where this compound is handled.[3][11]

Spill Management:

  • In the event of a spill, the area should be immediately evacuated and secured.

  • Personnel involved in the cleanup must wear appropriate PPE.

  • For small spills, absorb the material with an inert, absorbent material and place it in a designated cytotoxic waste container.

  • The spill area should be decontaminated with an appropriate cleaning agent.

  • All materials used for cleanup are to be disposed of as cytotoxic waste.

Disposal Procedures for this compound

All waste contaminated with this compound must be segregated from general laboratory waste and disposed of as cytotoxic (or hazardous) chemical waste.[12][13]

Step-by-Step Disposal Protocol:

  • Segregation: At the point of generation, immediately segregate all this compound-contaminated waste into designated, clearly labeled, leak-proof containers. This includes:

    • Unused or expired this compound.

    • Contaminated lab supplies (e.g., pipette tips, vials, gloves, gowns, bench paper).

    • Solutions containing this compound.

    • Spill cleanup materials.

  • Containerization:

    • Use containers specifically designated for cytotoxic waste. These are often color-coded, typically yellow with a purple lid, and marked with the cytotoxic symbol.[10][12]

    • Sharps (needles, scalpels) must be placed in a puncture-resistant cytotoxic sharps container.

    • Liquid waste should be collected in sealed, non-breakable containers. Do not dispose of liquid waste down the drain.[12]

  • Labeling:

    • All waste containers must be clearly labeled with "Cytotoxic Waste" and a description of the contents.

  • Storage:

    • Store cytotoxic waste in a secure, designated area with limited access, away from general laboratory traffic.

    • The storage area should be cool, dry, and well-ventilated.

  • Final Disposal:

    • Arrange for the collection and disposal of the cytotoxic waste through a licensed hazardous waste disposal contractor.

    • Ensure that the disposal company is aware of the nature of the waste and is certified to handle and transport cytotoxic materials.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the literature, the procedures are governed by the principles of handling and disposing of cytotoxic compounds. The key "experiment" is the chemical deactivation or incineration of the waste by a certified disposal facility. The validation of these disposal methods is typically performed by the waste management company to ensure compliance with regulatory standards for the destruction of hazardous chemicals.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation Point cluster_1 Segregation & Containerization cluster_2 Interim Storage cluster_3 Final Disposal A This compound Contaminated Material B Solid Cytotoxic Waste (Yellow Container, Purple Lid) A->B Segregate Immediately C Liquid Cytotoxic Waste (Sealed, Labeled Bottle) A->C Segregate Immediately D Cytotoxic Sharps Waste (Puncture-Proof Container) A->D Segregate Immediately E Secure, Designated Hazardous Waste Area B->E C->E D->E F Licensed Hazardous Waste Contractor E->F Scheduled Pickup G High-Temperature Incineration or Chemical Deactivation F->G Transport

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dasatinib metabolite M6
Reactant of Route 2
Reactant of Route 2
Dasatinib metabolite M6

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.